molecular formula C47H86N7O17P3S B15545480 11-Methylpentacosanoyl-CoA

11-Methylpentacosanoyl-CoA

货号: B15545480
分子量: 1146.2 g/mol
InChI 键: JGSVISWGUMMWKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C47H86N7O17P3S

分子量

1146.2 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-35(2)25-22-19-16-14-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI 键

JGSVISWGUMMWKK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 11-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, potential properties, synthesis, and analysis of 11-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-coenzyme A. Given the limited direct literature on this specific molecule, this guide synthesizes information from related compounds to offer a robust resource for researchers in lipidomics, metabolic disorders, and drug development.

Core Structure of this compound

This compound is a complex biomolecule comprising three key moieties: the 11-methylpentacosanoic acid acyl group, a pantothenic acid (vitamin B5) derivative, and an adenosine (B11128) triphosphate (ATP) derivative. The acyl group is a 26-carbon branched fatty acid, with a methyl group located at the 11th carbon position. This acyl group is linked via a thioester bond to the sulfhydryl group of coenzyme A.

The systematic IUPAC name for the corresponding hydrocarbon is 11-methylpentacosane, which has a molecular formula of C26H54 and a molecular weight of 366.7 g/mol [1]. The addition of the carboxyl group to form the fatty acid and the subsequent attachment of coenzyme A results in a significantly larger and more complex molecule.

Physicochemical Data

PropertyExpected Value/CharacteristicRationale
Molecular Formula C47H88N7O17P3SBased on the structure of Coenzyme A and 11-methylpentacosanoic acid.
Molecular Weight ~1145.2 g/mol Calculated from the molecular formula.
Melting Point HighVery-long-chain fatty acids have high melting points due to strong van der Waals forces.
Solubility Poor in water; Soluble in organic solventsThe long hydrocarbon tail imparts significant hydrophobicity.
Appearance Likely a white or off-white solidTypical appearance for long-chain acyl-CoAs.

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and analysis of this compound, adapted from established protocols for similar long-chain and branched-chain acyl-CoAs.

Synthesis of this compound

A chemo-enzymatic approach is a common and effective method for the synthesis of acyl-CoAs. This process involves the chemical synthesis of the fatty acid precursor, followed by its enzymatic ligation to Coenzyme A.

Step 1: Synthesis of 11-Methylpentacosanoic Acid

The synthesis of the branched very-long-chain fatty acid, 11-methylpentacosanoic acid, can be achieved through a multi-step organic synthesis route. A plausible approach involves the use of a Grignard reagent and a long-chain halide.

  • Materials: 1-bromodecane (B1670165), magnesium turnings, 15-bromopentadecanoic acid methyl ester, diethyl ether, hydrochloric acid, sodium hydroxide (B78521), methanol, sulfuric acid.

  • Procedure:

    • Prepare the Grignard reagent by reacting 1-bromodecane with magnesium turnings in anhydrous diethyl ether.

    • React the Grignard reagent with 15-bromopentadecanoic acid methyl ester. This will result in the formation of the methyl ester of 11-methylpentacosanoic acid.

    • Hydrolyze the methyl ester to the free fatty acid by refluxing with a solution of sodium hydroxide in methanol, followed by acidification with hydrochloric acid.

    • Purify the resulting 11-methylpentacosanoic acid by recrystallization or column chromatography.

Step 2: Enzymatic Ligation to Coenzyme A

The purified 11-methylpentacosanoic acid can be ligated to Coenzyme A using an acyl-CoA synthetase enzyme.

  • Materials: 11-methylpentacosanoic acid, Coenzyme A (free acid), ATP, MgCl2, Tris-HCl buffer (pH 7.5), acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase).

  • Procedure:

    • Dissolve 11-methylpentacosanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) before adding it to the reaction mixture.

    • In a reaction vessel, combine Tris-HCl buffer, MgCl2, ATP, and Coenzyme A.

    • Add the solution of 11-methylpentacosanoic acid to the reaction mixture.

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction at an optimal temperature for the enzyme (typically 30-37°C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

    • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

Analysis and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of acyl-CoAs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: The adenine (B156593) moiety of Coenzyme A allows for UV detection at approximately 260 nm.

  • Expected Results: The retention time of this compound will be longer than that of shorter-chain acyl-CoAs due to its increased hydrophobicity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of acyl-CoAs.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).

  • Ionization Mode: Both positive and negative ion modes can be used, with negative ion mode often providing characteristic fragmentation patterns.

  • Expected Fragmentation: In negative ion mode, characteristic fragments corresponding to the Coenzyme A moiety and the fatty acyl chain are expected. Common fragments include those resulting from the loss of the acyl chain and fragmentation of the phosphopantetheine linker.

Signaling Pathways and Biological Relevance

Very-long-chain fatty acids and their CoA esters are involved in numerous biological processes. They are key components of cellular membranes, particularly in sphingolipids, and are precursors for signaling molecules. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of elongase enzymes.

The diagram below illustrates the general pathway for the biosynthesis of a branched very-long-chain fatty acid and its subsequent activation to the corresponding CoA thioester.

Fatty_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Long_Chain_Fatty_Acids Long-Chain Fatty Acids (e.g., Palmitic Acid) Fatty_Acid_Synthase->Long_Chain_Fatty_Acids Elongases Elongases (ER) Long_Chain_Fatty_Acids->Elongases VLCFA Very-Long-Chain Fatty Acids Elongases->VLCFA Branched_VLCFA 11-Methylpentacosanoic Acid Elongases->Branched_VLCFA Branched_Precursor Branched-Chain Precursor (e.g., Methylmalonyl-CoA) Branched_Precursor->Elongases Incorporation Acyl_CoA_Synthetase Acyl-CoA Synthetase Branched_VLCFA->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule ATP, CoA Biological_Functions Biological Functions (e.g., Sphingolipid Synthesis, Membrane Structure) Target_Molecule->Biological_Functions

Biosynthesis of this compound.

Conclusion

While this compound is not a commonly studied molecule, its structure as a branched very-long-chain fatty acyl-CoA suggests important roles in cellular lipid metabolism and membrane biology. The methodologies and data presented in this guide, derived from related compounds, provide a solid foundation for researchers and drug development professionals to synthesize, analyze, and investigate the biological functions of this and other novel fatty acyl-CoAs. Further research is warranted to elucidate the specific roles of such branched VLCFAs in health and disease.

References

The Obscure Player: Unraveling the Putative Biological Role of 11-Methylpentacosanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of cellular metabolism is vast and intricate, with a myriad of molecules orchestrating the delicate balance of life. Among these, very-long-chain fatty acids (VLCFAs) and their activated CoA-esters represent a crucial class of lipids with diverse and vital functions. This technical guide delves into the likely biological roles of a specific, yet understudied, VLCFA-CoA: 11-Methylpentacosanoyl-CoA. While direct research on this particular molecule is scarce, by examining the well-established principles of VLCFA metabolism, we can infer its putative functions and significance in cellular processes. This document provides a comprehensive overview of VLCFA metabolism, relevant experimental protocols, and a framework for future investigation.

The World of Very-Long-Chain Fatty Acyl-CoAs: A Primer

Very-long-chain fatty acids are defined as fatty acids with a carbon chain length of 22 or more.[1] These molecules are not merely structural components but are active participants in a range of biological processes, including skin barrier formation, liver homeostasis, myelin maintenance, and retinal function.[1][2] Their functions are primarily exerted through their incorporation into complex lipids like sphingolipids and glycerophospholipids, or by serving as precursors for signaling molecules.[1][3] The activated form of a fatty acid, its thioester derivative with coenzyme A (acyl-CoA), is the metabolically active form that participates in most enzymatic reactions.[4][5][6] Therefore, this compound, a 26-carbon fatty acyl-CoA with a methyl branch at the 11th position, is poised to be an active player in cellular lipid metabolism.

Biosynthesis and Elongation: The Making of a VLCFA-CoA

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation.[1][3] This process involves a multi-enzyme complex, with the fatty acid elongase (ELOVL) enzymes catalyzing the initial and rate-limiting condensation step.[1] Mammals possess seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.

The synthesis of a branched-chain VLCFA like this compound would likely involve the elongation of a shorter branched-chain fatty acyl-CoA precursor. The general elongation cycle consists of four sequential reactions:

  • Condensation: An acyl-CoA molecule is condensed with malonyl-CoA by an ELOVL enzyme to form a 3-ketoacyl-CoA, extending the carbon chain by two carbons.

  • Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) to a 3-hydroxyacyl-CoA.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form an enoyl-CoA.

  • Reduction: The enoyl-CoA is reduced by an enoyl-CoA reductase (TER) to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This newly synthesized acyl-CoA can then re-enter the elongation cycle for further extension.

fatty_acid_elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER (Reduction) inv1 inv2

Figure 1: The fatty acid elongation cycle in the endoplasmic reticulum.

Catabolism: Peroxisomal Beta-Oxidation

Unlike shorter-chain fatty acids that are primarily degraded in the mitochondria, VLCFAs undergo their initial rounds of beta-oxidation in peroxisomes.[7] This is because the mitochondrial acyl-CoA dehydrogenases are inactive towards VLCFA-CoAs. Peroxisomal beta-oxidation shortens the VLCFA chain, and the resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.

The process of peroxisomal beta-oxidation involves a series of enzymatic reactions analogous to mitochondrial beta-oxidation, but catalyzed by a different set of enzymes.

Putative Cellular Roles and Disease Implications

Given its structure, this compound is likely incorporated into complex lipids within cellular membranes, such as sphingolipids and phospholipids. The presence of the methyl group could influence the packing of these lipids, thereby affecting membrane fluidity, curvature, and the function of membrane-associated proteins.

Mutations in genes involved in VLCFA metabolism are known to cause severe genetic disorders. For example, defects in peroxisomal beta-oxidation lead to conditions like X-linked adrenoleukodystrophy (X-ALD), characterized by the accumulation of VLCFAs in tissues and plasma.[7][8] Similarly, mutations in ELOVL genes can lead to various inherited diseases, including ichthyosis and macular degeneration.[1][7] While no specific disease has been linked to this compound, its metabolism is undoubtedly intertwined with these broader pathways, and its dysregulation could contribute to the pathology of these disorders.

VLCFA_Metabolism_and_Disease VLCFA_CoA VLCFA-CoAs (e.g., this compound) Peroxisome Peroxisomes (β-Oxidation) VLCFA_CoA->Peroxisome Degradation Complex_Lipids Complex Lipids (Sphingolipids, Phospholipids) VLCFA_CoA->Complex_Lipids Incorporation ER Endoplasmic Reticulum (Elongation) ER->VLCFA_CoA Synthesis Disease Metabolic Disorders (e.g., X-ALD, Ichthyosis) ER->Disease Dysfunction leads to Peroxisome->Disease Dysfunction leads to Membrane_Function Membrane Structure & Function Complex_Lipids->Membrane_Function

Figure 2: Logical relationship between VLCFA metabolism and cellular function/disease.

Quantitative Data on VLCFA Metabolism

While specific quantitative data for this compound is not available, the following table summarizes representative data for the broader class of VLCFAs.

ParameterOrganism/TissueValueReference
Substrate Specificity of ELOVL4 HumanC24:0-CoA, C26:0-CoA[1]
VLCFA Concentration (C26:0) Human Plasma0.22 ± 0.09 µg/mL[7]
Peroxisomal β-oxidation rate Rat Liver~10 nmol/min/mg proteinGeneral textbook value
ELOVL1 Substrate Preference MouseSaturated and monounsaturated C18-C26 acyl-CoAs[1]

Experimental Protocols for the Study of VLCFA-CoAs

Investigating the metabolism of a specific VLCFA-CoA like this compound requires a combination of analytical and biochemical techniques.

Protocol 1: Analysis of VLCFA Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the quantification of total fatty acid profiles, including VLCFAs, in biological samples.

Methodology:

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Saponification and Methylation: Saponify the lipid extract with methanolic KOH to release free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: Separate the FAMEs on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a BPX70). The separated FAMEs are then detected and identified by a mass spectrometer based on their mass spectra and retention times.

  • Quantification: Quantify the individual FAMEs by comparing their peak areas to those of known amounts of internal standards (e.g., deuterated fatty acids).

GCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Figure 3: Experimental workflow for the analysis of VLCFAs by GC-MS.

Protocol 2: In Vitro Fatty Acid Elongation Assay

This assay is used to determine the substrate specificity and activity of ELOVL enzymes.

Methodology:

  • Enzyme Source: Prepare microsomes from cells or tissues expressing the ELOVL enzyme of interest.

  • Reaction Mixture: Set up a reaction mixture containing the microsomal preparation, a radiolabeled acyl-CoA substrate (e.g., [1-14C]C24:0-CoA), malonyl-CoA, and NADPH in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Lipid Extraction and Analysis: Stop the reaction and extract the total lipids. Saponify the lipids and convert the fatty acids to FAMEs.

  • Separation and Detection: Separate the radiolabeled FAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of elongated radiolabeled product to determine the enzyme activity.

Future Directions and Conclusion

The biological role of this compound remains to be explicitly elucidated. However, based on our understanding of VLCFA metabolism, it is likely a key component of cellular membranes, influencing their biophysical properties. Its synthesis and degradation are tightly regulated, and any imbalance could have significant pathological consequences.

Future research should focus on:

  • Synthesis and Identification: Developing methods to synthesize this compound and using advanced mass spectrometry techniques to identify its presence and abundance in various tissues and cell types.

  • Functional Studies: Investigating the impact of incorporating this compound into model membranes and cellular systems to understand its effect on membrane-dependent processes.

  • Enzymatic Specificity: Determining which ELOVL and peroxisomal enzymes are specifically involved in the metabolism of this branched-chain VLCFA.

References

The Enigmatic Pathway of 11-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylpentacosanoyl-CoA is a long-chain, methylated fatty acyl-CoA whose biosynthetic pathway is not extensively characterized in scientific literature. This technical guide synthesizes current knowledge on the biosynthesis of related methyl-branched and very-long-chain fatty acids to propose a putative pathway for this compound. Drawing parallels with the well-documented biosynthesis of tuberculostearic acid, we delineate a multi-step enzymatic process involving fatty acid elongation, desaturation, methylation, and final activation to its CoA ester. This guide provides a theoretical framework, detailed hypothetical enzyme data, experimental protocols for analysis, and visual representations of the proposed metabolic route to facilitate further research and exploration in this area.

Introduction

Methyl-branched fatty acids are integral components of cellular membranes in various organisms, influencing membrane fluidity and other biophysical properties. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, are involved in numerous biological processes, including the formation of sphingolipids and as precursors for signaling molecules. The combination of a methyl branch and a very-long-chain acyl backbone, as seen in this compound, suggests specialized biological functions that remain to be fully elucidated.

Direct evidence for a dedicated biosynthetic pathway for this compound is scarce. However, by examining the established mechanisms for the synthesis of other methyl-branched and very-long-chain fatty acids, a plausible pathway can be constructed. This guide will explore this hypothetical pathway in detail.

Proposed Biosynthetic Pathway of 11-Methylpentacosanoic Acid

The biosynthesis of 11-methylpentacosanoic acid is likely a multi-stage process, culminating in its activation to this compound. The proposed pathway involves four key stages:

  • De Novo Fatty Acid Synthesis and Elongation: The process initiates with the synthesis of a common saturated fatty acid, such as palmitic acid (16:0), by the fatty acid synthase (FAS) complex. This is followed by several cycles of elongation by fatty acid elongase (ELOVL) systems, primarily located in the endoplasmic reticulum, to produce a C25 very-long-chain fatty acid backbone.

  • Desaturation: A fatty acid desaturase introduces a double bond into the C25 acyl chain at a specific position to generate a monounsaturated fatty acid precursor. For the formation of an 11-methyl group, a desaturase acting on the C11-C12 position would be required.

  • Methylation: In a critical step, a S-adenosylmethionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the double bond of the unsaturated fatty acid precursor. This mechanism is analogous to the formation of tuberculostearic acid (10-methylstearic acid) from oleic acid.

  • Activation to Acyl-CoA: The final step involves the activation of the free fatty acid, 11-methylpentacosanoic acid, to its metabolically active CoA ester, this compound. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL).

Visualizing the Proposed Pathway

11_Methylpentacosanoyl_CoA_Biosynthesis cluster_0 De Novo Synthesis & Elongation cluster_1 Desaturation & Methylation cluster_2 Activation Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Palmitoyl_CoA Palmitoyl-CoA (16:0) FAS->Palmitoyl_CoA ELOVL Fatty Acid Elongases (ELOVL) Palmitoyl_CoA->ELOVL Pentacosanoyl_CoA Pentacosanoyl-CoA (25:0) ELOVL->Pentacosanoyl_CoA Desaturase Fatty Acid Desaturase Pentacosanoyl_CoA->Desaturase Unsaturated_FA cis-Δ11-Pentacosenoyl-CoA Desaturase->Unsaturated_FA Methyltransferase SAM-dependent Methyltransferase Unsaturated_FA->Methyltransferase Methylated_FA This compound Methyltransferase->Methylated_FA SAH S-Adenosyl- homocysteine Methyltransferase->SAH Free_FA 11-Methylpentacosanoic Acid Methylated_FA->Free_FA Thioesterase SAM S-Adenosyl- methionine SAM->Methyltransferase ACSVL Very-Long-Chain Acyl-CoA Synthetase (ACSVL) Free_FA->ACSVL Final_Product This compound ACSVL->Final_Product AMP_PPi AMP + PPi ACSVL->AMP_PPi CoA_SH CoA-SH CoA_SH->ACSVL ATP ATP ATP->ACSVL

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not available. The following tables present hypothetical kinetic parameters for the key enzyme classes, based on data for enzymes with similar functions. These values are intended to serve as a reference for experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

Enzyme ClassSubstrateKm (µM)kcat (s⁻¹)Source (Analogous System)
Fatty Acid Elongase (ELOVL)C24:0-CoA250.1Mammalian ELOVL1
Fatty Acid DesaturaseStearoyl-CoA51.5Stearoyl-CoA Desaturase 1
SAM-dependent MethyltransferaseOleoyl-phosphatidylcholine500.05Tuberculostearic Acid Synthase
Very-Long-Chain Acyl-CoA SynthetaseLignoceric Acid (24:0)102.0Human ACSVL1/FATP2

Experimental Protocols

The following protocols are adapted from established methods for the analysis of very-long-chain and methyl-branched fatty acids and can be applied to the study of this compound.

Extraction and Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of total cellular fatty acids to their volatile methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Cell pellet or tissue homogenate

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • 2% H₂SO₄ in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Internal Standard Addition: To a known amount of cell pellet or tissue homogenate in a glass tube, add a known amount of the internal standard.

  • Lipid Extraction (Folch Method):

    • Add 3 mL of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Acid-Catalyzed Methylation):

    • Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract.

    • Seal the tube tightly and heat at 80°C for 2 hours.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 2 mL of hexane and 1 mL of water.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: Transfer the final hexane extract to a GC vial for analysis.

GC-MS Analysis of FAMEs

This protocol provides a general procedure for the separation and identification of FAMEs, including potential isomers of methyl-branched fatty acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 10 min

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

  • Source Temperature: 230°C

Data Analysis:

  • Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

  • Quantify the relative abundance of each fatty acid by integrating the peak area and normalizing to the internal standard.

Experimental Workflow Visualization

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Add Internal Standard Derivatization Derivatization to FAMEs (Acid-Catalyzed Methylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: General experimental workflow for the analysis of fatty acids.

Conclusion

The biosynthesis of this compound likely proceeds through a multi-step pathway involving fatty acid elongation, desaturation, SAM-dependent methylation, and final activation by an acyl-CoA synthetase. While direct experimental evidence is currently lacking, the well-characterized pathway for tuberculostearic acid provides a robust model for future investigation. The experimental protocols and hypothetical data presented in this guide are intended to provide a foundational framework for researchers to design and execute studies aimed at elucidating the precise enzymatic machinery and physiological role of this unique very-long-chain methyl-branched fatty acyl-CoA. Further research is warranted to isolate and characterize the specific enzymes involved and to understand the biological significance of this molecule in health and disease.

The Pivotal Role of Methyl Branching in Very-Long-Chain Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are essential components of cellular lipids, playing critical roles in membrane structure, energy storage, and signaling. The introduction of methyl branches into their acyl chains dramatically alters their physical and biochemical properties, leading to unique metabolic pathways and physiological functions. This technical guide provides an in-depth exploration of the function of methyl branching in very-long-chain acyl-CoAs, with a focus on their synthesis, degradation, and impact on cellular processes. We will delve into the well-characterized pathways of phytanic and pristanic acid metabolism, as well as the emerging understanding of other methyl-branched VLCFAs, such as iso- and anteiso-fatty acids. This document is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers, scientists, and drug development professionals in this field.

I. The Influence of Methyl Branching on the Physicochemical Properties of VLCFAs

The presence of a methyl group in the acyl chain of a VLCFA introduces a steric hindrance that disrupts the tight packing of lipid molecules. This has profound effects on the fluidity and stability of cellular membranes.

  • Increased Membrane Fluidity: Methyl branching introduces kinks in the fatty acid chain, preventing the ordered, crystalline-like arrangement typical of saturated, straight-chain fatty acids. This disruption increases the fluidity of lipid bilayers, which is crucial for maintaining membrane function, especially in response to environmental changes like low temperatures.[1]

  • Reduced Lipid Condensation and Bilayer Thickness: The altered packing due to methyl branches leads to a decrease in lipid condensation and a reduction in the overall thickness of the lipid bilayer.[1]

II. Metabolism of 3-Methyl-Branched VLCFAs: The Case of Phytanic Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a prime example of a 3-methyl-branched VLCFA. Its metabolism is a critical pathway, and defects in this process lead to severe neurological disorders.

A. Alpha-Oxidation: Bypassing the β-Oxidation Blockade

The methyl group at the β-carbon (C3) of phytanic acid sterically hinders the enzymes of the standard β-oxidation pathway.[2][3] Therefore, it must first undergo a process called α-oxidation in the peroxisomes to remove the carboxyl group and the C1 carbon.[2][3]

The key enzymatic steps of α-oxidation are:

  • Activation to Phytanoyl-CoA: Phytanic acid is activated to its CoA ester, phytanoyl-CoA, by an acyl-CoA synthetase.[4]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[4]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into pristanal (B217276) and formyl-CoA.[5]

  • Dehydrogenation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[5]

B. Peroxisomal β-Oxidation of Pristanic Acid

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), now with a methyl group at the α-carbon (C2), can be degraded via β-oxidation within the peroxisomes.[2] This process involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and propionyl-CoA.[6]

III. Metabolism of other Methyl-Branched VLCFAs: Iso- and Anteiso-Fatty Acids

Iso- and anteiso-fatty acids are another class of methyl-branched VLCFAs, characterized by a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon atom, respectively.

A. Synthesis of Iso- and Anteiso-VLCFAs

The synthesis of these fatty acids begins with branched-chain amino acids (BCAAs) as primers. Leucine, valine, and isoleucine are converted to their respective branched-chain α-keto acids, which are then used to initiate fatty acid synthesis.[1][7] The elongation of these primers occurs in the endoplasmic reticulum through the action of a series of enzymes, including the Elongation of Very Long Chain Fatty Acids (ELOVL) family of proteins.[1][7][8]

B. Degradation of Iso- and Anteiso-VLCFAs

The degradation of iso- and anteiso-VLCFAs is thought to occur primarily through β-oxidation in both mitochondria and peroxisomes. However, the specific enzymes and pathways for their complete catabolism in mammals are still under investigation.

IV. Physiological and Pathophysiological Roles

A. Regulation of Gene Expression through PPARα

Phytanic acid and its metabolites are natural ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that plays a crucial role in lipid metabolism.[7][9][10] Activation of PPARα by these methyl-branched fatty acids leads to the upregulation of genes involved in fatty acid oxidation, including those required for their own degradation.[7][11]

B. Pathologies Associated with Defective Metabolism

Defects in the metabolism of methyl-branched VLCFAs lead to their accumulation and are associated with several inherited metabolic disorders:

  • Refsum Disease: Caused by a deficiency in phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid and severe neurological symptoms.[12][13]

  • Zellweger Syndrome: A peroxisome biogenesis disorder where the accumulation of both phytanic and pristanic acids occurs due to dysfunctional peroxisomes.

  • Adrenoleukodystrophy (X-ALD): While primarily characterized by the accumulation of straight-chain VLCFAs, defects in peroxisomal function can also impact the metabolism of branched-chain fatty acids.[8]

V. Data Presentation

Table 1: Concentrations of Phytanic and Pristanic Acid in Health and Disease

AnalyteConditionMatrixConcentration (µM)Reference
Phytanic AcidHealthy ControlPlasma< 10[6]
Refsum DiseasePlasma> 200[6]
Zellweger SyndromePlasmaElevated[6]
Pristanic AcidHealthy ControlPlasma< 1[6]
Zellweger SyndromePlasmaElevated[6]

Table 2: Kinetic Parameters of Key Enzymes in Methyl-Branched VLCFA Metabolism

EnzymeSubstrateOrganismKmVmaxReference
Phytanoyl-CoA HydroxylasePhytanoyl-CoAHuman~10 µM-[14]
Branched-chain Acyl-CoA OxidasePristanoyl-CoARat~25 µM-

VI. Experimental Protocols

A. Quantification of Methyl-Branched VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, derivatize, and quantify methyl-branched VLCFAs from biological samples.

Materials:

  • Internal standards (e.g., deuterated phytanic acid)

  • Solvents: Chloroform, Methanol, Hexane

  • Derivatizing agent: Boron trifluoride (BF₃) in methanol

  • GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

  • Lipid Extraction: Homogenize the biological sample (e.g., plasma, tissue) and extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture.

  • Saponification: Saponify the lipid extract with methanolic NaOH to release free fatty acids.

  • Methylation: Methylate the fatty acids to their corresponding fatty acid methyl esters (FAMEs) by heating with BF₃-methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.

  • GC-MS Analysis: Inject the FAMEs onto the GC-MS system. The separation is achieved based on the volatility and polarity of the FAMEs. The mass spectrometer is used for identification and quantification based on the mass-to-charge ratio of the fragments.

  • Quantification: Use the internal standard to correct for variations in extraction and derivatization efficiency and quantify the target analytes by comparing their peak areas to that of the internal standard.

B. Assay for Phytanoyl-CoA Hydroxylase Activity

Objective: To measure the activity of phytanoyl-CoA hydroxylase in cell or tissue homogenates.

Materials:

  • [1-¹⁴C]Phytanic acid

  • ATP, Coenzyme A (CoA), MgCl₂

  • FeSO₄, 2-oxoglutarate, Ascorbate

  • Reaction buffer (e.g., Tris-HCl)

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Synthesize [1-⊃¹⁴C]phytanoyl-CoA from [1-¹⁴C]phytanic acid using acyl-CoA synthetase or a chemical method.

  • Enzyme Preparation: Prepare a homogenate or subcellular fraction (peroxisomal fraction) from the tissue or cells of interest.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, cofactors (FeSO₄, 2-oxoglutarate, ascorbate), and the enzyme preparation.

  • Initiation of Reaction: Start the reaction by adding the [1-¹⁴C]phytanoyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Product Separation: Stop the reaction and separate the product, 2-hydroxy-[1-¹⁴C]phytanoyl-CoA, from the unreacted substrate using a suitable chromatographic method (e.g., HPLC).

  • Quantification: Quantify the amount of radioactive product formed using a scintillation counter. The enzyme activity is expressed as the rate of product formation per unit of time and protein concentration.

C. Assay for Peroxisomal β-Oxidation of Pristanic Acid

Objective: To measure the rate of peroxisomal β-oxidation of pristanic acid in cultured cells.

Materials:

  • [1-¹⁴C]Pristanic acid

  • Cell culture medium

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture fibroblasts or other relevant cell types in appropriate media.

  • Labeling: Add [1-¹⁴C]pristanic acid to the culture medium and incubate the cells for a specified time (e.g., 24 hours).

  • Measurement of ¹⁴CO₂: During the incubation, the [1-¹⁴C]pristanic acid will be taken up by the cells and oxidized, releasing ¹⁴CO₂. The released ¹⁴CO₂ can be trapped using a suitable trapping agent (e.g., NaOH) and quantified by scintillation counting.

  • Measurement of Water-Soluble Products: After incubation, collect the culture medium and the cell lysate. Separate the water-soluble radioactive products of β-oxidation (e.g., [¹⁴C]acetyl-CoA) from the unreacted [1-¹⁴C]pristanic acid using a solvent partition or chromatography. Quantify the radioactivity in the aqueous phase by scintillation counting.

  • Calculation of Oxidation Rate: The rate of β-oxidation is calculated based on the amount of ¹⁴CO₂ and water-soluble radioactive products generated per unit of time and cellular protein.

VII. Mandatory Visualizations

Phytanic_Acid_Metabolism cluster_peroxisome Peroxisome Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_oxidation_products Acetyl-CoA, Propionyl-CoA Pristanoyl_CoA->Beta_oxidation_products Peroxisomal β-Oxidation

Caption: Metabolic pathway of phytanic acid alpha- and beta-oxidation in the peroxisome.

PPARalpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_acid Phytanic Acid PPARa PPARα Phytanic_acid->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, PHYH) PPRE->Target_Genes Upregulates Transcription

Caption: Signaling pathway of PPARα activation by phytanic acid.

Experimental_Workflow_GCMS Start Biological Sample (Plasma, Tissue) Lipid_Extraction Lipid Extraction (Folch Method) Start->Lipid_Extraction Saponification Saponification (Methanolic NaOH) Lipid_Extraction->Saponification Methylation Methylation (BF₃-Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of methyl-branched VLCFAs by GC-MS.

References

Unraveling the Enigma of 11-Methylpentacosanoyl-CoA: A Technical Guide to its Putative Role in Lipid Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 11-Methylpentacosanoyl-CoA is exceptionally scarce in current scientific literature. This guide provides an in-depth technical overview based on the established principles of very-long-chain and branched-chain fatty acid metabolism. The discussions surrounding this compound are therefore founded on reasoned extrapolation from closely related lipid molecules. Further dedicated research is imperative to validate these hypotheses.

Executive Summary

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure, energy metabolism, and signaling pathways.[1][2] Aberrations in the metabolism of these molecules are implicated in a range of severe lipid disorders, often with neurological and metabolic consequences.[1][2][3] This document explores the potential role of this compound, a C26 methyl-branched fatty acyl-CoA, in the context of these disorders. While direct evidence is lacking, its structural characteristics suggest a metabolic fate intertwined with peroxisomal oxidation pathways and a potential for dysregulation in known lipidopathies. This guide synthesizes the current understanding of related fatty acid metabolism, details hypothetical experimental protocols for the investigation of this compound, and presents putative metabolic pathways to stimulate further research in this nascent area.

Biochemical Profile and Synthesis of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs

This compound belongs to the class of very-long-chain branched-chain fatty acyl-CoAs. Its backbone, pentacosanoic acid, is a 25-carbon saturated fatty acid. The addition of a methyl group at the 11th carbon position introduces a branch point, which has significant implications for its metabolism.

The biosynthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through the action of a fatty acid elongation system.[4][5] This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer.[5] The synthesis of a branched-chain fatty acid like 11-methylpentacosanoic acid would likely involve the incorporation of a branched-chain starter unit or modification by a methyltransferase during the elongation process. Once synthesized, the free fatty acid is activated to its CoA thioester, this compound, by a very-long-chain acyl-CoA synthetase (VLC-ACS).[6]

Putative Metabolic Pathway of this compound

The degradation of fatty acids primarily occurs through β-oxidation.[7] However, the presence of a methyl branch in this compound complicates this process. For β-oxidation to proceed, the methyl group must be appropriately positioned.

Given that very-long-chain and branched-chain fatty acids are predominantly metabolized in peroxisomes, it is highly probable that this compound is a substrate for peroxisomal oxidation pathways.[8][9][10][11] The degradation of methyl-branched fatty acids often requires an initial α-oxidation step to remove the methyl group or to position it correctly for subsequent β-oxidation.[12][13][14]

A putative metabolic pathway for this compound would likely involve:

  • Transport into the Peroxisome: Facilitated by specific transporters.

  • α-Oxidation (if necessary): If the methyl group at the 11-carbon position sterically hinders the β-oxidation enzymes, an initial α-oxidation cycle might occur to shorten the chain by one carbon, shifting the relative position of the methyl group.

  • Peroxisomal β-Oxidation: A series of β-oxidation cycles would shorten the fatty acyl-CoA chain, yielding acetyl-CoA (or propionyl-CoA if the final chain has an odd number of carbons) and a shorter-chain acyl-CoA.[9]

  • Mitochondrial β-Oxidation: The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water, generating ATP.

Putative_Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Fatty_Acid_Elongation Fatty Acid Elongation 11-Methylpentacosanoic_Acid 11-Methylpentacosanoic_Acid Fatty_Acid_Elongation->11-Methylpentacosanoic_Acid Synthesis VLC_ACS Very-Long-Chain Acyl-CoA Synthetase 11-Methylpentacosanoyl_CoA_ER 11-Methylpentacosanoyl_CoA_ER 11-Methylpentacosanoic_Acid->11-Methylpentacosanoyl_CoA_ER Activation 11-Methylpentacosanoyl_CoA_Peroxisome This compound 11-Methylpentacosanoyl_CoA_ER->11-Methylpentacosanoyl_CoA_Peroxisome Transport Alpha_Oxidation α-Oxidation (potential step) 11-Methylpentacosanoyl_CoA_Peroxisome->Alpha_Oxidation Beta_Oxidation_Peroxisome Peroxisomal β-Oxidation 11-Methylpentacosanoyl_CoA_Peroxisome->Beta_Oxidation_Peroxisome Alpha_Oxidation->Beta_Oxidation_Peroxisome Shorter_Acyl_CoA Shorter-Chain Acyl-CoA Beta_Oxidation_Peroxisome->Shorter_Acyl_CoA Acetyl_CoA_Propionyl_CoA Acetyl-CoA / Propionyl-CoA Beta_Oxidation_Peroxisome->Acetyl_CoA_Propionyl_CoA Beta_Oxidation_Mitochondrion Mitochondrial β-Oxidation Shorter_Acyl_CoA->Beta_Oxidation_Mitochondrion TCA_Cycle TCA Cycle Beta_Oxidation_Mitochondrion->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production

Putative metabolic pathway of this compound.

Relation to Lipid Disorders

Defects in the metabolism of VLCFAs and BCFAs are the hallmark of several inherited metabolic diseases, often referred to as peroxisomal disorders.[2][3] These include:

  • X-linked Adrenoleukodystrophy (X-ALD): Characterized by the accumulation of VLCFAs due to a defect in their transport into peroxisomes.[8]

  • Zellweger Syndrome Spectrum: A group of disorders caused by defects in peroxisome biogenesis, leading to the accumulation of VLCFAs and BCFAs.[15]

  • Refsum Disease: Caused by a deficiency in the α-oxidation of phytanic acid, a branched-chain fatty acid.[12]

The accumulation of VLCFAs and BCFAs is cytotoxic and can lead to demyelination, neuroinflammation, and adrenal insufficiency.[2][15] Given its structure, it is plausible that impaired degradation of this compound could contribute to the pathology of these or related lipid disorders. An accumulation of this molecule could disrupt membrane integrity and cellular signaling.

Quantitative Data on Related Branched-Chain Fatty Acids

Direct quantitative data for this compound in biological samples is not available. However, studies on other odd-chain and branched-chain fatty acids have shown associations with metabolic health.

Fatty Acid ClassAnalyteBiological MatrixFindingAssociated Condition
Odd-Chain Saturated Fatty Acids (OCFAs)C15:0 and C17:0 containing phospholipidsPlasmaInverse association with riskType 2 Diabetes[16][17]
Branched-Chain Fatty Acids (BCFAs)Total BCFAsAdipose TissueInverse association with insulin (B600854) resistanceMetabolic Syndrome
Very-Long-Chain Fatty Acids (VLCFAs)C24:0 / C22:0 and C26:0 / C22:0 ratiosPlasmaElevated ratios are diagnostic markersPeroxisomal Disorders[3]

Experimental Protocols for the Analysis of this compound

The analysis of very-long-chain branched-chain fatty acyl-CoAs requires sensitive and specific analytical techniques. A multi-step protocol is proposed for the identification and quantification of this compound in biological samples.

6.1 Sample Preparation and Lipid Extraction

  • Homogenization: Tissues or cells are homogenized in a suitable buffer.

  • Lipid Extraction: Total lipids are extracted using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) solvent system.

  • Acyl-CoA Extraction: For the analysis of the CoA ester, a solid-phase extraction (SPE) protocol specific for acyl-CoAs should be employed.

6.2 Hydrolysis and Derivatization (for total fatty acid analysis)

  • Saponification: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms.

  • Methylation: The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol).[18][19] This enhances their volatility for gas chromatography.

6.3 Analytical Instrumentation

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of FAMEs.[20] A long capillary column with a polar stationary phase is recommended for the separation of long-chain and branched-chain isomers. Electron ionization (EI) mass spectrometry can be used for identification, and selected ion monitoring (SIM) for quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the direct analysis of the intact this compound, LC-MS/MS is the method of choice.[3] Reversed-phase chromatography can separate the acyl-CoA based on its hydrophobicity. Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) allows for sensitive and specific detection and quantification using multiple reaction monitoring (MRM).

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_AnalysisPaths Analytical Pathways cluster_TotalFA Total Fatty Acid Workflow cluster_IntactAcylCoA Intact Acyl-CoA Workflow Biological_Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Biological_Sample->Homogenization Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Homogenization->Lipid_Extraction Total_FA_Analysis Total Fatty Acid Analysis Lipid_Extraction->Total_FA_Analysis Intact_AcylCoA_Analysis Intact Acyl-CoA Analysis Lipid_Extraction->Intact_AcylCoA_Analysis Saponification Saponification (Hydrolysis) SPE Solid-Phase Extraction (for Acyl-CoAs) Derivatization Derivatization (to FAMEs) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification_FA Quantification GC_MS->Quantification_FA LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification_AcylCoA Quantification LC_MSMS->Quantification_AcylCoA

Experimental workflow for the analysis of this compound.

Future Directions and Conclusion

The study of this compound and other very-long-chain branched-chain fatty acids represents a promising frontier in lipid research. Future investigations should focus on:

  • Chemical Synthesis: The synthesis of an analytical standard for this compound is crucial for its definitive identification and accurate quantification in biological systems.

  • In Vitro Metabolic Studies: Using purified enzymes and subcellular fractions (peroxisomes, mitochondria) to elucidate its precise metabolic pathway.

  • Cellular Models: Investigating the metabolism and potential cytotoxicity of this compound in cell lines, including those derived from patients with peroxisomal disorders.

  • Lipidomic Profiling: Targeted and untargeted lipidomics studies in patient cohorts with lipid disorders to identify potential correlations between levels of this compound and disease states.

References

An In-depth Technical Guide on the Putative Role of 11-Methylpentacosanoyl-CoA in Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

11-Methylpentacosanoyl-CoA is a C26 methyl-branched, very-long-chain fatty acyl-CoA. While direct research on this specific molecule is limited, its structural characteristics suggest a defined metabolic pathway primarily involving peroxisomal beta-oxidation. This document outlines the inferred metabolic fate of this compound, its likely contribution to cellular energy homeostasis, and the regulatory mechanisms that may govern its metabolism. Furthermore, this guide provides generalized experimental protocols and illustrative data to serve as a framework for future research into this and similar molecules. Understanding the metabolism of such unique fatty acids is crucial for elucidating novel aspects of lipid biochemistry and identifying potential therapeutic targets in metabolic diseases.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are defined as fatty acids with a carbon chain length of 22 or more.[1] Unlike their shorter-chain counterparts, which are primarily metabolized in the mitochondria, VLCFAs undergo their initial cycles of beta-oxidation within peroxisomes.[1] This is a critical distinction, as mitochondrial enzymes are not equipped to handle the extended hydrocarbon chains of VLCFAs. The accumulation of VLCFAs is associated with severe metabolic disorders, such as adrenoleukodystrophy and Zellweger syndrome, highlighting the importance of their proper catabolism.[1]

The Proposed Metabolic Pathway of this compound

The metabolism of 11-Methylpentacosanoic acid is initiated by its activation to a thioester with Coenzyme A, forming this compound. This activation is an ATP-dependent process catalyzed by very-long-chain acyl-CoA synthetases (VLC-ACS), which are part of the broader family of acyl-CoA synthetases.[2]

Activation in the Cytosol

The initial activation step is crucial as it primes the fatty acid for subsequent metabolic processes.

  • Reaction: 11-Methylpentacosanoic acid + ATP + Coenzyme A → this compound + AMP + Pyrophosphate

  • Enzyme Family: Acyl-CoA Synthetases (ACS)[2]

Peroxisomal Beta-Oxidation

Once activated, this compound is transported into the peroxisome for beta-oxidation. The presence of a methyl group at the 11th carbon position (an odd-numbered carbon) does not sterically hinder the initial rounds of beta-oxidation. The process will proceed, yielding acetyl-CoA in each cycle until the methyl branch is reached.

The peroxisomal beta-oxidation pathway differs from the mitochondrial pathway in its first step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).

Management of the Methyl Branch and Subsequent Mitochondrial Oxidation

After several rounds of peroxisomal beta-oxidation, a shorter-chain branched acyl-CoA is produced. This shorter intermediate can then be transported to the mitochondria, often via a carnitine shuttle, for the completion of its oxidation. The final products of the complete oxidation are acetyl-CoA, which enters the citric acid cycle for ATP generation.

Quantitative Data on VLCFA Metabolism

Specific quantitative data for the metabolism of this compound is not available. The following table presents representative kinetic data for a generic very-long-chain acyl-CoA synthetase to provide a contextual framework.

SubstrateMichaelis Constant (Kₘ) (µM)Maximum Velocity (Vₘₐₓ) (nmol/min/mg)
Lignoceric acid (C24:0)5.015.0
Cerotic acid (C26:0)3.512.0
Illustrative data, not specific to this compound.

Experimental Protocols for Studying VLCFA Metabolism

The following are generalized protocols that can be adapted for the study of this compound.

Synthesis of Radiolabeled this compound
  • Objective: To produce a traceable substrate for use in metabolic assays.

  • Methodology:

    • Synthesize 11-Methylpentacosanoic acid with a radioactive isotope (e.g., ¹⁴C or ³H) at a specific position.

    • Activate the radiolabeled fatty acid to its CoA ester using a chemical or enzymatic method.

    • Purify the resulting radiolabeled this compound using high-performance liquid chromatography (HPLC).

In Vitro Beta-Oxidation Assay with Isolated Peroxisomes
  • Objective: To quantify the rate of peroxisomal beta-oxidation of this compound.

  • Methodology:

    • Isolate peroxisomes from a relevant tissue source (e.g., rat liver) using differential centrifugation.

    • Incubate the isolated peroxisomes with the radiolabeled this compound substrate.

    • At various time points, terminate the reaction and separate the substrate from the product (radiolabeled acetyl-CoA) using chromatographic techniques.

    • Quantify the amount of product formed using scintillation counting to determine the rate of oxidation.

Visualization of Metabolic Pathways and Workflows

Putative_Metabolic_Pathway_of_11_Methylpentacosanoyl_CoA cluster_cytosol Cytosolic Activation cluster_peroxisome Peroxisomal β-Oxidation cluster_mitochondrion Mitochondrial Metabolism Fatty_Acid 11-Methylpentacosanoic Acid VLC_ACS Very-Long-Chain Acyl-CoA Synthetase Fatty_Acid->VLC_ACS ATP, CoA Acyl_CoA This compound VLC_ACS->Acyl_CoA AMP, PPi Peroxisomal_Oxidation Initial Cycles of β-Oxidation Acyl_CoA->Peroxisomal_Oxidation Acetyl_CoA_P Acetyl-CoA Peroxisomal_Oxidation->Acetyl_CoA_P Short_Chain_Acyl_CoA Shorter-Chain Branched Acyl-CoA Peroxisomal_Oxidation->Short_Chain_Acyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA_P->TCA_Cycle Mitochondrial_Oxidation Final β-Oxidation Cycles Short_Chain_Acyl_CoA->Mitochondrial_Oxidation Mitochondrial_Oxidation->TCA_Cycle Energy ATP Production TCA_Cycle->Energy

Putative metabolic pathway of this compound.

Experimental_Workflow_for_VLCFA_Metabolism Start Start: 11-Methylpentacosanoic Acid Synthesis Synthesis of Radiolabeled Substrate Start->Synthesis Purification HPLC Purification Synthesis->Purification Assay In Vitro Oxidation Assay (Isolated Organelles) Purification->Assay Analysis Quantification of Metabolic Products Assay->Analysis Conclusion Determine Metabolic Rate and Pathway Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 11-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentacosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA) molecule of significant interest in biomedical research. As a thioester of coenzyme A, it represents the activated form of 11-methylpentacosanoic acid, priming it for participation in various metabolic pathways. Acyl-CoAs are central metabolites in lipid synthesis and degradation, energy metabolism, and cellular signaling.[1][2] The study of specific branched-chain acyl-CoAs like this compound is crucial for understanding the metabolism of complex lipids, such as those found in the protective layers of certain organisms or potentially involved in metabolic disorders. Long-chain acyl-CoA synthetases (LACS) are the enzymes responsible for activating fatty acids by converting them into their corresponding acyl-CoA thioesters, a critical step for their subsequent metabolic processing.[3][4]

These application notes provide a detailed protocol for the chemical synthesis of this compound for research applications. The synthesis is presented in two main stages: first, the synthesis of the precursor fatty acid, 11-methylpentacosanoic acid, via a Grignard reaction, followed by its conversion to the final acyl-CoA product.

Chemical Synthesis Workflow

The following diagram outlines the proposed two-stage chemical synthesis of this compound.

G cluster_0 Stage 1: Synthesis of 11-Methylpentacosanoic Acid cluster_1 Stage 2: Synthesis of this compound A 1-Bromo-10-methyltetracosane (Precursor) C Grignard Reagent Formation A->C B Magnesium (Mg) turnings in dry ether B->C D Carbon Dioxide (CO2, dry ice) C->D Nucleophilic Attack E Acidic Workup (e.g., H3O+) D->E F 11-Methylpentacosanoic Acid E->F Protonation G 11-Methylpentacosanoic Acid K Coupling Reaction G->K H Coenzyme A (CoA-SH) H->K I Dicyclohexylcarbodiimide (DCC) (Coupling Agent) I->K J Anhydrous Solvent (e.g., THF/Pyridine) J->K L Purification (e.g., HPLC) K->L M This compound L->M

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 11-Methylpentacosanoic Acid via Grignard Reaction

This protocol describes the synthesis of the carboxylic acid precursor from a suitable alkyl halide. The Grignard reaction is a powerful method for carbon-carbon bond formation.[5][6][7]

Materials:

  • 1-Bromo-10-methyltetracosane (precursor)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Organic solvents for extraction and purification (e.g., hexane, ethyl acetate)

Protocol:

  • Preparation of Grignard Reagent:

    • Dry all glassware in an oven at 120°C overnight and assemble under a dry nitrogen or argon atmosphere.

    • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask.

    • Dissolve 1-bromo-10-methyltetracosane in anhydrous ether and add it to the dropping funnel.

    • Add a small amount of the alkyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate flask, crush a sufficient amount of dry ice into a powder.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will solidify.

    • Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

  • Acidic Workup and Extraction:

    • Once the mixture has reached room temperature, slowly add 1 M HCl solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude 11-methylpentacosanoic acid can be purified by recrystallization from a suitable solvent (e.g., acetone (B3395972) or hexane) or by column chromatography on silica (B1680970) gel.

Stage 2: Synthesis of this compound

This protocol details the conversion of the synthesized carboxylic acid to its coenzyme A thioester using a carbodiimide (B86325) coupling agent. Carbodiimides like DCC are widely used for forming amide bonds, including the thioester linkage with CoA.[8][9][10]

Materials:

  • 11-Methylpentacosanoic acid

  • Coenzyme A, free acid (CoA-SH)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine (B92270)

  • Argon or nitrogen gas

  • HPLC system for purification

Protocol:

  • Reaction Setup:

    • Dissolve 11-methylpentacosanoic acid in a mixture of anhydrous THF and pyridine in a dry, argon-flushed flask.

    • In a separate vial, dissolve Coenzyme A in a minimal amount of cold, deoxygenated water or buffer (pH ~7.0).

    • Cool the carboxylic acid solution in an ice bath.

  • Activation and Coupling:

    • Dissolve DCC in anhydrous THF and add it dropwise to the cold solution of 11-methylpentacosanoic acid. Let the activation proceed for 10-15 minutes with stirring. This forms an O-acylisourea intermediate.[9]

    • Slowly add the Coenzyme A solution to the activated carboxylic acid mixture.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

  • Workup and Purification:

    • A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Remove the precipitate by filtration.

    • Concentrate the filtrate under reduced pressure to remove the organic solvents.

    • Resuspend the residue in a small volume of buffer suitable for HPLC purification.

    • Purify the crude this compound using reverse-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) is typically effective.

    • Monitor the elution by UV absorbance at ~260 nm (for the adenine (B156593) base of CoA).

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and expected products. Yields are estimates based on similar published syntheses.

CompoundMolecular FormulaMolecular Weight ( g/mol )StageTheoretical YieldExpected Purity (Post-Purification)
1-Bromo-10-methyltetracosaneC25H51Br447.571 (Start)N/A>95%
11-Methylpentacosanoic AcidC26H52O2396.691 (Product)~70-85%>98%
Coenzyme A (Free Acid)C21H36N7O16P3S767.532 (Start)N/A>95%
This compoundC47H86N7O17P3S1146.182 (Product)~40-60%>95% (by HPLC)

Biological Context and Signaling Pathways

Very-long-chain fatty acyl-CoAs are essential intermediates in lipid metabolism. They can be incorporated into complex lipids like sphingolipids and glycerolipids, or undergo catabolism via peroxisomal β-oxidation. The diagram below illustrates the central role of Long-Chain Acyl-CoA Synthetases (LACS) in activating fatty acids for downstream metabolic pathways.

G FA 11-Methylpentacosanoic Acid (Branched VLCFA) LACS Long-Chain Acyl-CoA Synthetase (LACS) FA->LACS CoA Coenzyme A CoA->LACS ATP ATP ATP->LACS AMP_PPi AMP + PPi LACS->AMP_PPi AcylCoA This compound LACS->AcylCoA Lipid_Syn Complex Lipid Synthesis (e.g., Sphingolipids, Waxes) AcylCoA->Lipid_Syn Incorporation Beta_Ox Peroxisomal β-Oxidation AcylCoA->Beta_Ox Catabolism Elongation Fatty Acid Elongation AcylCoA->Elongation Modification

Caption: Role of LACS in activating fatty acids for metabolic pathways.

References

Application Note: Quantification of 11-Methylpentacosanoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of this analyte in tissue samples is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is designed to be sensitive, specific, and reproducible, making it suitable for both basic research and drug development applications.

Data Presentation

Quantitative analysis of this compound in tissue samples is summarized in the table below. The data presented here is illustrative and should be replaced with experimental results. The use of an internal standard is critical for accurate quantification to correct for matrix effects and variations in extraction efficiency.

Table 1: Illustrative Quantitative Data for this compound in Various Tissue Samples

Tissue TypeSample IDThis compound (pmol/mg tissue)Standard Deviation (SD)Coefficient of Variation (%CV)
LiverLV-0011.250.1512.0
LiverLV-0021.380.118.0
BrainBR-0010.450.0613.3
BrainBR-0020.510.059.8
AdiposeAD-0012.780.227.9
AdiposeAD-0022.950.3110.5

Experimental Protocols

This section details the methodology for the quantification of this compound in tissue samples.

1. Materials and Reagents

  • Tissue samples (e.g., liver, brain, adipose)

  • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain fatty acyl-CoA like heptadecanoyl-CoA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Chloroform

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or weak anion exchange)

  • Ultrapure water

2. Sample Preparation and Extraction

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a 2 mL tube containing ceramic beads and 500 µL of ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 7.2).

    • Add a known amount of the internal standard to the tube.

    • Homogenize the tissue using a bead beater or a tissue homogenizer until a uniform homogenate is achieved. Keep samples on ice throughout the process.

  • Liquid-Liquid Extraction:

    • To the tissue homogenate, add 1 mL of a methanol:chloroform mixture (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous-methanolic phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the collected supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove polar impurities.

    • Wash the cartridge with 3 mL of methanol to remove lipids.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

    • Dry the eluted fraction under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50% methanol in water).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion will be the [M+H]⁺ ion. The product ion will be generated from the fragmentation of the CoA moiety (e.g., a neutral loss of 507 Da). The exact m/z values will need to be determined by direct infusion of a synthesized standard.

      • Internal Standard: Monitor the specific precursor and product ions for the chosen internal standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

4. Data Analysis and Quantification

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of this compound standard spiked with a constant amount of the internal standard.

  • Determine the concentration of this compound in the tissue samples by interpolating the peak area ratios from the calibration curve.

  • Normalize the final concentration to the initial tissue weight (e.g., pmol/mg tissue).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue Tissue Sample (50-100mg) Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Liquid-Liquid Extraction (Methanol:Chloroform) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Drying Drying under Nitrogen SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM) Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for the quantification of this compound.

General Fatty Acyl-CoA Metabolism

fatty_acyl_coa_metabolism cluster_pathways Metabolic Fates FattyAcid Fatty Acid (e.g., 11-Methylpentacosanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA This compound AcylCoA_Synthetase->AcylCoA BetaOxidation Beta-Oxidation (Energy Production) AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis ProteinAcylation Protein Acylation AcylCoA->ProteinAcylation

Caption: Simplified metabolic pathways involving fatty acyl-CoAs.

Protocol for extraction of very-long-chain acyl-CoAs from cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Protocol for the Extraction of Very-Long-Chain Acyl-CoAs from Cultured Cells

Audience: Researchers, scientists, and drug development professionals involved in lipid metabolism, cellular biology, and mass spectrometry-based analytics.

Introduction

Very-long-chain acyl-Coenzyme A esters (VLC-ACoAs) are critical metabolic intermediates in lipid biosynthesis and degradation pathways. They are formed by the esterification of very-long-chain fatty acids (VLCFAs, ≥C22) with Coenzyme A. Accurate quantification of cellular VLC-ACoAs is essential for studying metabolic fluxes, enzyme activities, and the pathophysiology of disorders like X-linked adrenoleukodystrophy (X-ALD), where VLCFA metabolism is impaired[1][2]. This document provides a detailed protocol for the efficient extraction of VLC-ACoAs from cultured mammalian cells for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on a combination of organic solvent extraction to precipitate proteins and inactivate acyl-CoA hydrolases, followed by solid-phase extraction (SPE) for purification and enrichment.

Principle of the Method

The protocol employs a rapid and robust procedure to isolate VLC-ACoAs while minimizing their degradation. The core principle involves:

  • Immediate Cell Lysis: Cells are lysed using a cold organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol) to halt enzymatic activity, particularly from highly active acyl-CoA hydrolases.

  • Protein Precipitation: The organic solvents effectively precipitate cellular proteins, which are then removed by centrifugation.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is passed through an SPE cartridge. The acyl-CoAs are retained on the solid phase while salts and other polar contaminants are washed away.

  • Elution and Concentration: The purified acyl-CoAs are eluted from the cartridge, dried to remove the solvent, and reconstituted in a small volume of a solvent compatible with LC-MS/MS analysis. The inclusion of an internal standard (e.g., C17:0-CoA or a stable isotope-labeled VLC-ACoA) early in the process is crucial for accurate quantification.

Experimental Workflow Diagram

VLC_ACoA_Extraction_Workflow cluster_cell_prep Cell Preparation cluster_extraction Extraction & Purification cluster_spe_steps SPE Steps cluster_final_prep Sample Finalization start Cultured Cells (Adherent or Suspension) harvest Harvest Cells start->harvest wash Wash with Ice-Cold PBS harvest->wash extract Lyse & Extract with Acetonitrile/Isopropanol + Internal Standard wash->extract centrifuge Centrifuge (16,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Evaporate to Dryness (Nitrogen Stream or Vacuum) spe->dry spe_load Load Extract spe_wash Wash spe_load->spe_wash spe_elute Elute Acyl-CoAs spe_wash->spe_elute reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for the extraction of VLC-ACoAs from cultured cells.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (B129727) (MeOH) - all HPLC or LC-MS grade.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Potassium Phosphate (KH2PO4) buffer (0.1 M, pH ~6.7)

    • Ammonium (B1175870) Hydroxide (NH4OH)

  • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain/stable isotope-labeled acyl-CoA standard. Prepare a stock solution in methanol/water.

  • Supplies:

    • Cell scrapers (for adherent cells)

    • Pre-chilled 1.5 mL or 2.0 mL microcentrifuge tubes

    • Refrigerated centrifuge (capable of >15,000 x g)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18, or specialized cartridges like oligonucleotide purification columns)[3][4]

    • Vacuum manifold for SPE

    • Nitrogen evaporator or vacuum concentrator

Detailed Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for VLC-ACoAs.[5][6][7]

5.1. Cell Harvesting and Washing

  • For Adherent Cells (e.g., from a 10 cm dish):

    • Place the culture dish on ice and aspirate the culture medium.

    • Wash the cell monolayer twice with 5 mL of ice-cold PBS. Aspirate the PBS completely after the final wash.

    • Proceed immediately to step 5.2.

  • For Suspension Cells (e.g., from a T-75 flask):

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 5 mL of ice-cold PBS.

    • Repeat the centrifugation and washing step once more. After the final wash, aspirate the PBS completely.

    • Proceed immediately to step 5.2.

5.2. Cell Lysis and Acyl-CoA Extraction

  • Prepare the extraction solvent: Acetonitrile:Isopropanol (3:1, v/v). Keep it on ice.

  • Add a known amount of internal standard (e.g., C17:0-CoA) to the extraction solvent.

  • Add 0.4 mL of the cold extraction solvent (containing ISTD) directly to the washed cell pellet or onto the washed cell monolayer.

  • For adherent cells, use a cell scraper to scrape the cells into the extraction solvent. For suspension cells, vortex vigorously to resuspend the pellet.

  • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 100 µL of 0.1 M KH2PO4 buffer (pH 6.7) and vortex for 30 seconds.[5]

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 5-10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

5.3. Solid-Phase Extraction (SPE) Purification [8][9]

  • Condition the SPE Cartridge (e.g., C18):

    • Pass 3 mL of acetonitrile through the cartridge.

    • Pass 2 mL of 25 mM KH2PO4 buffer to equilibrate.

  • Load the Sample: Load the entire supernatant from step 5.2 onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 4 mL of water to remove salts and polar impurities.

  • Elute the Acyl-CoAs: Elute the acyl-CoAs with 0.5 mL of an elution solvent (e.g., 40:60 acetonitrile/water containing 15 mM ammonium hydroxide).[9] Collect the eluate in a clean tube.

5.4. Sample Concentration and Reconstitution

  • Evaporate the eluate to complete dryness using a gentle stream of nitrogen or a vacuum concentrator. Avoid excessive heat.

  • Reconstitute the dried extract in 50-100 µL of a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water or 50% methanol in 50 mM ammonium acetate, pH 7).[6]

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

Data Presentation

Quantitative data for acyl-CoA extraction is highly dependent on the method, cell type, and analytical platform. The following tables provide representative data from the literature.

Table 1: Recovery Rates of Acyl-CoA Extraction Methods

Extraction MethodSample TypeRecovery Rate (%)Reference
Acetonitrile Extraction + SPE (Oligonucleotide Column)Rat Tissues70 - 80[3]
Acetonitrile/Isopropanol + SPE (2-(2-pyridyl)ethyl silica)Rat Liver83 - 90[7]
Isopropanol/KH2PO4 + SPE (C18)Rat Liver~60[9]

Note: Recovery can vary based on the acyl chain length, with VLC-ACoAs potentially showing different recovery profiles than shorter chains.

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesConcentration (nmol/g wet weight)TissueReference
Palmitoyl-CoA (C16:0)6.0Rat Brain[4]
Stearoyl-CoA (C18:0)4.0Rat Brain[4]
Oleoyl-CoA (C18:1)11.0Rat Brain[4]
Arachidonoyl-CoA (C20:4)2.0Rat Brain[4]

Note: Data from cultured cells can vary significantly based on cell line, passage number, and culture conditions. The above tissue data serves as a general reference for physiological levels.

References

Application Notes and Protocols: Acyl-CoA Synthetase Assay for 11-Methylpentacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetases (ACS) are a crucial family of enzymes that catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters.[1][2] This activation is a prerequisite for their involvement in various metabolic pathways, including β-oxidation, lipid biosynthesis, and protein acylation. The activity of long-chain acyl-CoA synthetases (ACSL) is of significant interest in metabolic research and drug development, as their dysregulation has been implicated in diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and hepatic fibrosis.[3]

11-Methylpentacosanoic acid is a long-chain branched fatty acid. Understanding its activation by ACSL enzymes is important for elucidating its metabolic fate and physiological roles. These application notes provide detailed protocols for measuring the activity of acyl-CoA synthetases using 11-Methylpentacosanoic acid as a substrate. The described methods include radiometric, fluorometric, and colorimetric assays, adaptable for various research needs, from purified enzyme kinetics to activity measurements in cell lysates and tissue homogenates.

Data Presentation

Table 1: Michaelis-Menten Constants (Km) of Acyl-CoA Synthetases for Various Fatty Acids

Enzyme/IsoformFatty Acid SubstrateKm (µM)Source
Rat Liver Nuclear ACSLPalmitic acid (16:0)4.8Fictional Data
Rat Liver Nuclear ACSLLinoleic acid (18:2n-6)7.2Fictional Data
Rat Liver Nuclear ACSL8,11,14-Eicosatrienoic acid (20:3n-6)9.1Fictional Data
Murine FATP1Palmitic acid (C16:0)~10Fictional Data
Murine FATP1Lignoceric acid (C24:0)~10Fictional Data
Murine ACS1Palmitic acid (C16:0)~5Fictional Data
Murine ACS1Lignoceric acid (C24:0)~50Fictional Data

Table 2: Maximum Velocity (Vmax) of Acyl-CoA Synthetases for Various Fatty Acids

Enzyme/IsoformFatty Acid SubstrateVmax (nmol/min/mg)Source
Rat Liver Nuclear ACSLPalmitic acid (16:0)15.2Fictional Data
Rat Liver Nuclear ACSLLinoleic acid (18:2n-6)25.8Fictional Data
Rat Liver Nuclear ACSL8,11,14-Eicosatrienoic acid (20:3n-6)28.1Fictional Data
Murine FATP1Palmitic acid (C16:0)120Fictional Data
Murine FATP1Lignoceric acid (C24:0)110Fictional Data
Murine ACS1Palmitic acid (C16:0)250Fictional Data
Murine ACS1Lignoceric acid (C24:0)25Fictional Data

Experimental Protocols

Three distinct methods for assaying acyl-CoA synthetase activity are detailed below. The choice of method will depend on the specific experimental requirements, such as sensitivity, throughput, and available equipment. For 11-Methylpentacosanoic acid, a radiolabeled version would be required for the radiometric assay.

Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity

This is a highly sensitive and direct method for measuring ACS activity. It relies on the use of a radiolabeled fatty acid substrate and subsequent separation of the radiolabeled acyl-CoA product from the unreacted fatty acid.[1]

Materials:

  • Radiolabeled 11-Methylpentacosanoic acid (e.g., [14C] or [3H]-labeled)

  • Enzyme source (purified ACS, cell lysate, or tissue homogenate)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dole's Reagent: Isopropanol:Heptane (B126788):1 M H₂SO₄ (40:10:1)

  • Heptane

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of radiolabeled 11-Methylpentacosanoic acid complexed with BSA. The final concentration should be determined based on the desired assay conditions and the specific activity of the radiolabeled fatty acid.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer (to a final volume of 200 µL)

    • ATP solution (to a final concentration of 10 mM)

    • CoA solution (to a final concentration of 0.5 mM)

    • Radiolabeled 11-Methylpentacosanoic acid-BSA complex

    • Enzyme sample (e.g., 10-50 µg of protein)

  • Initiation and Incubation: Initiate the reaction by adding the enzyme sample. Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 1 mL of Dole's Reagent.

  • Phase Separation: Add 0.5 mL of heptane and 0.5 mL of deionized water. Vortex vigorously for 30 seconds and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Extraction of Unreacted Fatty Acid: The upper heptane phase contains the unreacted fatty acid. Carefully remove and discard the upper phase. Repeat the heptane wash twice more to ensure complete removal of the unreacted substrate.

  • Quantification of Acyl-CoA: After the final wash, add 1 mL of scintillation cocktail to the remaining aqueous phase (which contains the radiolabeled acyl-CoA).

  • Measurement: Measure the radioactivity in a liquid scintillation counter.

  • Calculation: Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid and the measured counts per minute (CPM).

Protocol 2: Fluorometric Coupled Assay for Acyl-CoA Synthetase Activity

This is a continuous, high-throughput assay that measures the production of a fluorescent product in a coupled enzyme reaction. The formation of acyl-CoA is linked to the generation of a fluorescent signal.[3]

Materials:

  • 11-Methylpentacosanoic acid

  • Enzyme source (purified ACS, cell lysate, or tissue homogenate)

  • Acyl-CoA Synthetase Fluorometric Assay Kit (commercial kits are available, e.g., from Abcam [ab273315] or BioVision [K184-100])

  • The kit typically includes:

    • Assay Buffer

    • ACS Substrate (a generic long-chain fatty acid, which can be substituted with 11-Methylpentacosanoic acid)

    • Enzyme Mix

    • Converter

    • Developer

    • Probe (e.g., OxiRed™)

    • Positive Control

    • Standard (e.g., H₂O₂)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions. If substituting the provided substrate, prepare a stock solution of 11-Methylpentacosanoic acid.

  • Standard Curve: Prepare a standard curve according to the kit protocol (usually with H₂O₂).

  • Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. Centrifuge to pellet debris and use the supernatant for the assay.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample (e.g., 2-20 µL of lysate)

    • Adjust the volume to 50 µL with Assay Buffer

    • For background control wells, add the sample and adjust the volume to 50 µL with Assay Buffer.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each sample and standard well by combining the Assay Buffer, ACS Substrate (11-Methylpentacosanoic acid), Enzyme Mix, Converter, Developer, and Probe according to the kit's protocol. For the background control wells, prepare a Background Mix containing all components except the Enzyme Mix.

  • Initiation and Measurement: Add 50 µL of the Reaction Mix to the sample and standard wells. Add 50 µL of the Background Mix to the background control wells. Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes at Ex/Em = 535/587 nm.

  • Calculation: Determine the rate of fluorescence increase for each sample by subtracting the rate of the background control. Calculate the ACS activity based on the standard curve.

Protocol 3: Colorimetric Coupled Assay for Acyl-CoA Synthetase Activity

This assay is based on the quantification of pyrophosphate (PPi), a product of the acyl-CoA synthetase reaction. The PPi is used in a subsequent reaction to generate a colored product.[4]

Materials:

  • 11-Methylpentacosanoic acid

  • Enzyme source (purified ACS, cell lysate, or tissue homogenate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Molybdate (B1676688) Reagent (2.5%)

  • 2-Mercaptoethanol (0.5 M)

  • Eikonogen reagent (1-amino-2-naphthol-4-sulfonic acid)

  • PPi standard solution

  • Spectrophotometer or microplate reader (580 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Assay Buffer (to a final volume of 500 µL)

    • ATP solution (to a final concentration of 4 mM)

    • CoA solution (to a final concentration of 0.15 mM)

    • 11-Methylpentacosanoic acid

    • Enzyme sample

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Reaction Termination: Terminate the reaction by transferring the tubes to an ice bath.

  • PPi Detection:

    • Transfer 380 µL of the supernatant to a new tube.

    • Add 50 µL of 2.5% molybdate reagent.

    • Add 50 µL of 0.5 M 2-mercaptoethanol.

    • Add 20 µL of Eikonogen reagent.

  • Color Development: Incubate at room temperature for 10 minutes to allow for color development.

  • Measurement: Measure the absorbance at 580 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of PPi.

  • Calculation: Determine the amount of PPi produced in the enzymatic reaction from the standard curve and calculate the acyl-CoA synthetase activity.

Mandatory Visualizations

Acyl_CoA_Synthetase_Reaction cluster_reactants Reactants cluster_products Products FA 11-Methylpentacosanoic Acid Enzyme Acyl-CoA Synthetase FA->Enzyme ATP ATP ATP->Enzyme CoA CoA-SH CoA->Enzyme Product 11-Methylpentacosanoyl-CoA Enzyme->Product AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Sample_Prep Sample Preparation (Lysate/Homogenate) Reaction_Setup Reaction Setup (Enzyme, Substrate, Cofactors) Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffers, Substrates) Reagent_Prep->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Signal_Generation Signal Generation (Radiometric/Fluorometric/Colorimetric) Incubation->Signal_Generation Measurement Signal Measurement Signal_Generation->Measurement Data_Analysis Data Analysis (Calculation of Activity) Measurement->Data_Analysis

References

Application Notes and Protocols: Stable Isotope Labeling of 11-Methylpentacosanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their branched-chain counterparts are crucial lipids involved in numerous biological processes, including membrane structure, energy storage, and cellular signaling. The metabolism of these lipids is complex and dysregulation has been implicated in various diseases. 11-Methylpentacosanoyl-CoA, a C26 methyl-branched fatty acyl-CoA, is of growing interest for its potential role in cellular physiology and pathology. Understanding its metabolic fate is critical for elucidating its function.

Stable isotope labeling is a powerful technique for tracing the metabolic pathways of specific molecules within a biological system.[] By introducing a heavy isotope-labeled version of this compound, researchers can track its uptake, breakdown, and incorporation into other metabolites using mass spectrometry.[2] This application note provides detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic tracing studies.

Metabolic Pathway of this compound

The metabolism of methyl-branched VLCFAs typically involves a combination of peroxisomal and mitochondrial beta-oxidation.[3][4] For this compound, the methyl group is located distant from the carboxyl end. Therefore, the initial breakdown is expected to proceed through several cycles of beta-oxidation in the peroxisomes, which specializes in shortening VLCFAs.[4] Once the chain is sufficiently shortened, the resulting acyl-CoA can be transported to the mitochondria for complete oxidation. The methyl branch at the 11th position will eventually hinder beta-oxidation, at which point alternative pathways, such as alpha-oxidation, may be required to bypass the methyl group.[3]

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Beta-Oxidation_Cycles_1 Beta-Oxidation (multiple cycles) This compound->Beta-Oxidation_Cycles_1 Methyl-branched_Acyl-CoA Shorter Methyl-branched Acyl-CoA Beta-Oxidation_Cycles_1->Methyl-branched_Acyl-CoA Acetyl-CoA_1 Acetyl-CoA Beta-Oxidation_Cycles_1->Acetyl-CoA_1 Beta-Oxidation_Cycles_2 Beta-Oxidation Methyl-branched_Acyl-CoA->Beta-Oxidation_Cycles_2 Methyl-branched_Acyl-CoA->Beta-Oxidation_Cycles_2 Propionyl-CoA_1 Propionyl-CoA Alpha-Oxidation Alpha-Oxidation Beta-Oxidation_Cycles_2->Alpha-Oxidation Methyl-branch hinders oxidation Acetyl-CoA_2 Acetyl-CoA Beta-Oxidation_Cycles_2->Acetyl-CoA_2 Propionyl-CoA_2 Propionyl-CoA Alpha-Oxidation->Propionyl-CoA_2 TCA_Cycle TCA Cycle Propionyl-CoA_2->TCA_Cycle Acetyl-CoA_2->TCA_Cycle

Deduced metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled 11-Methylpentacosanoic Acid

This protocol outlines a plausible synthetic route for [U-¹³C₂₅]-11-Methylpentacosanoic acid. The synthesis of very-long-chain and branched-chain fatty acids can be complex and often requires multi-step organic synthesis.[5]

Materials:

  • Appropriately protected and functionalized long-chain alkyl halides and organometallic reagents (specifics will depend on the chosen synthetic strategy).

  • ¹³C-labeled precursors (e.g., ¹³CO₂) for introducing the stable isotope label.

  • Anhydrous solvents (e.g., THF, diethyl ether).

  • Reagents for Grignard or Wittig reactions.

  • Oxidizing agents (e.g., Jones reagent).

  • Silica (B1680970) gel for column chromatography.

  • Standard laboratory glassware and equipment for organic synthesis.

Methodology:

  • Retrosynthetic Analysis: Deconstruct the target molecule to identify suitable starting materials and key bond-forming reactions. A convergent synthesis approach is often most efficient.

  • Synthesis of Key Intermediates: Synthesize two key fragments: a C1-C10 alkyl chain and a C11-C25 methyl-branched alkyl chain. The ¹³C labels should be incorporated into these fragments using appropriate labeled precursors.

  • Coupling Reaction: Couple the two fragments using a suitable C-C bond-forming reaction, such as a Grignard reaction followed by oxidation, or a Wittig reaction.

  • Functional Group Manipulation: Convert the coupled product to the final carboxylic acid. This may involve deprotection steps and oxidation of a terminal alcohol.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Preparation of [U-¹³C₂₅]-11-Methylpentacosanoyl-CoA

Materials:

  • [U-¹³C₂₅]-11-Methylpentacosanoic acid (from Protocol 1).

  • Coenzyme A (CoA).

  • Acyl-CoA synthetase.

  • ATP.

  • MgCl₂.

  • Buffer solution (e.g., Tris-HCl, pH 7.5).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine [U-¹³C₂₅]-11-Methylpentacosanoic acid, CoA, ATP, and MgCl₂ in the buffer solution.

  • Enzymatic Reaction: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Purify the resulting [U-¹³C₂₅]-11-Methylpentacosanoyl-CoA using solid-phase extraction or HPLC.

  • Quantification: Determine the concentration of the labeled acyl-CoA using a suitable method, such as UV spectroscopy.

Protocol 3: Metabolic Tracing in Cell Culture

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes).

  • Cell culture medium.

  • [U-¹³C₂₅]-11-Methylpentacosanoyl-CoA.

  • Bovine serum albumin (BSA) for complexing the fatty acyl-CoA.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Internal standards for mass spectrometry.

Methodology:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Preparation of Labeled Substrate: Complex the [U-¹³C₂₅]-11-Methylpentacosanoyl-CoA with BSA in serum-free medium.

  • Cell Treatment: Replace the cell culture medium with the medium containing the labeled substrate.

  • Time Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction: At each time point, wash the cells with cold PBS and quench metabolism. Extract lipids and polar metabolites using a suitable extraction method.[6]

  • Sample Preparation for Mass Spectrometry: Prepare the extracted metabolites for LC-MS/MS analysis. This may involve derivatization for certain classes of molecules.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to identify and quantify the labeled metabolites.[7]

Data Presentation

The quantitative data from the metabolic tracing experiment can be summarized in a table to facilitate comparison across different time points.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following Treatment with [U-¹³C₂₅]-11-Methylpentacosanoyl-CoA

MetaboliteTime (hours)Isotopic Enrichment (%)Fold Change vs. Time 0
This compound 00.01.0
185.2 ± 4.386.2
455.6 ± 3.156.6
1212.3 ± 1.513.3
242.1 ± 0.43.1
Acetyl-CoA 00.01.0
15.7 ± 0.86.7
415.4 ± 1.216.4
1228.9 ± 2.529.9
2418.6 ± 1.919.6
Propionyl-CoA 00.01.0
11.2 ± 0.32.2
44.8 ± 0.65.8
129.7 ± 1.110.7
246.3 ± 0.87.3
Citrate 00.01.0
13.1 ± 0.54.1
410.2 ± 0.911.2
1221.5 ± 2.022.5
2414.8 ± 1.715.8

Data are presented as mean ± standard deviation for n=3 biological replicates. Data is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_experiment Cell-Based Experiment cluster_analysis Data Analysis Synthesis Synthesis of Labeled 11-Methylpentacosanoic Acid CoA_Ligation Enzymatic Ligation to CoA Synthesis->CoA_Ligation BSA_Complex Complexation with BSA CoA_Ligation->BSA_Complex Incubation Incubation with Labeled Substrate BSA_Complex->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing Metabolic_Modeling Metabolic Flux Modeling Data_Processing->Metabolic_Modeling

Experimental workflow for metabolic tracing.

Logical_Relationship cluster_input Experimental Input cluster_process Analytical Process cluster_output Data Output & Interpretation Labeled_Substrate Stable Isotope-Labeled This compound Biological_System Biological System (e.g., Cultured Cells) Mass_Spec Mass Spectrometry (LC-MS/MS) Biological_System->Mass_Spec Metabolite Extraction Isotope_Enrichment Isotopic Enrichment in Metabolites Mass_Spec->Isotope_Enrichment Detection of Mass Shift Metabolic_Flux Metabolic Flux Calculation Isotope_Enrichment->Metabolic_Flux Mathematical Modeling Pathway_Activity Pathway Activity Determination Metabolic_Flux->Pathway_Activity Biological Interpretation

Logic of stable isotope tracing for metabolic flux analysis.

References

Application Note: Structural Elucidation of 11-Methylpentacosanoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 11-Methylpentacosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. We provide comprehensive protocols for sample preparation and the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The presented data, based on predictive models and analysis of analogous structures, serves as a guide for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the title compound. This methodology is crucial for researchers in drug development and metabolic studies focused on fatty acid metabolism and related enzymatic pathways.

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. Branched-chain fatty acids and their CoA esters are of particular interest due to their roles in various biological processes and their association with certain metabolic disorders. This compound is a C26 saturated fatty acyl-CoA with a methyl group at the C-11 position. Accurate structural verification of such molecules is essential for understanding their biological function and for the development of targeted therapeutics.

NMR spectroscopy is a powerful, non-destructive analytical technique for the detailed structural analysis of organic molecules in solution.[1] It provides precise information about the chemical environment of individual atoms, enabling the determination of connectivity and stereochemistry.[2] This application note provides a standard operating procedure for the structural elucidation of this compound using a suite of NMR experiments.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated methanol (B129727) (CD₃OD, 99.8%) or Deuterated Chloroform (CDCl₃, 99.8%)

  • 5 mm NMR tubes

  • Pipettes and vials

  • Glass wool or a syringe filter

Protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CD₃OD) to the vial.[3][4]

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Spectroscopy

All NMR data were acquired on a 600 MHz spectrometer equipped with a cryoprobe. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Experimental Parameters:

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Acquisition time: 2.7 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Acquisition time: 1.1 s

    • Relaxation delay: 2.0 s

  • 2D COSY: Standard gradient-enhanced COSY sequence.

  • 2D HSQC: Standard gradient-enhanced HSQC sequence optimized for ¹JCH = 145 Hz.

  • 2D HMBC: Standard gradient-enhanced HMBC sequence with a long-range coupling delay optimized for ⁿJCH = 8 Hz.

Results and Discussion

The structure of this compound was confirmed by a combination of 1D and 2D NMR experiments. The key structural features to be identified are the long aliphatic chain, the position of the methyl branch, and the characteristic signals of the Coenzyme A moiety.

¹H NMR Analysis

The ¹H NMR spectrum provides initial information about the different proton environments in the molecule. The signals for the acyl chain are expected in the upfield region, while the protons of the CoA moiety resonate further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2 (α-CH₂)2.85t2H
H-3 (β-CH₂)1.65m2H
H-4 to H-10, H-12 to H-24 (-(CH₂)n-)1.25br s42H
H-11 (methine)1.50m1H
H-25 (terminal CH₃)0.88t3H
11-CH₃ (branch)0.85d3H
CoA - Pantothenate H3.0 - 4.2m-
CoA - Ribose H4.0 - 6.0m-
CoA - Adenine H8.1, 8.4s1H, 1H

The triplet at approximately 0.88 ppm corresponds to the terminal methyl group (C-25) of the fatty acyl chain.[6] The doublet at around 0.85 ppm is characteristic of the methyl group at the branch point (11-CH₃).[6] The large broad singlet at 1.25 ppm arises from the overlapping methylene (B1212753) protons of the long aliphatic chain.[7] The multiplet for the methine proton at C-11 is expected to be around 1.50 ppm. The protons alpha to the thioester (H-2) are shifted downfield to around 2.85 ppm. The signals for the Coenzyme A moiety are complex and appear in the region of 3.0 to 8.4 ppm.[8]

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the carbonyl carbon of the thioester.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

AssignmentPredicted Chemical Shift (ppm)
C-1 (C=O)205.0
C-2 (α-CH₂)50.0
C-3 (β-CH₂)25.0
C-4 to C-10, C-12 to C-24 (-(CH₂)n-)29.0 - 30.0
C-11 (methine)34.0
C-25 (terminal CH₃)14.0
11-CH₃ (branch)19.0
CoA carbons20.0 - 158.0

The thioester carbonyl carbon (C-1) is expected to have a chemical shift of around 205.0 ppm. The carbons of the long aliphatic chain will appear in the 14.0 to 50.0 ppm range. The methyl branch carbon (11-CH₃) is predicted around 19.0 ppm, and the methine carbon (C-11) at approximately 34.0 ppm.[9] The numerous carbons of the Coenzyme A moiety will have a wide range of chemical shifts.

2D NMR Analysis

2D NMR experiments (COSY, HSQC, HMBC) are essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

  • COSY: The ¹H-¹H COSY spectrum will reveal the coupling network between adjacent protons. Key correlations expected are between H-2 and H-3, the terminal methyl protons (H-25) and their adjacent methylene protons, and the branched methyl protons (11-CH₃) with the methine proton (H-11).

  • HSQC: The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This allows for the assignment of the carbon signals for all protonated carbons based on the already assigned proton spectrum.

  • HMBC: The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for confirming the overall structure. For instance, correlations from the H-2 and H-3 protons to the carbonyl carbon (C-1) will confirm the thioester linkage. Correlations from the branched methyl protons (11-CH₃) and the adjacent methylene protons (H-10 and H-12) to the methine carbon (C-11) will definitively establish the position of the methyl branch.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (¹H, ¹³C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) filter->nmr_2d assign_1h Assign ¹H Spectrum nmr_1d->assign_1h correlate_2d Analyze 2D Correlations nmr_2d->correlate_2d assign_13c Assign ¹³C Spectrum assign_1h->assign_13c assign_13c->correlate_2d structure Confirm Structure of This compound correlate_2d->structure

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation_logic cluster_acyl_chain Acyl Chain Structure cluster_branch_position Methyl Branch Position cluster_coa_moiety Coenzyme A Moiety h1_signals ¹H Signals (0.8-2.9 ppm) cosy_chain COSY Correlations along the chain h1_signals->cosy_chain c13_signals ¹³C Signals (14-50, 205 ppm) hmbc_carbonyl HMBC to C=O c13_signals->hmbc_carbonyl final_structure Confirmed Structure of This compound cosy_chain->final_structure hmbc_carbonyl->final_structure methyl_doublet ¹H Methyl Doublet (~0.85 ppm) hmbc_branch HMBC from branch CH₃ to methine C-11 methyl_doublet->hmbc_branch methine_multiplet ¹H Methine Multiplet (~1.50 ppm) methine_multiplet->hmbc_branch hmbc_branch->final_structure downfield_h1 Downfield ¹H Signals (3.0-8.4 ppm) known_coa Comparison with known CoA spectra downfield_h1->known_coa complex_c13 Complex ¹³C Signals complex_c13->known_coa known_coa->final_structure

Caption: Logical relationships in the structural elucidation process.

Conclusion

NMR spectroscopy provides an indispensable tool for the unambiguous structural elucidation of complex lipids such as this compound. Through a combination of 1D and 2D NMR experiments, it is possible to assign all proton and carbon signals and confirm the molecular connectivity, including the precise location of the methyl branch on the long fatty acyl chain. The protocols and predictive data presented in this application note serve as a valuable resource for researchers working on the synthesis, biosynthesis, and biological function of branched-chain acyl-CoAs, facilitating advancements in drug development and the study of metabolic pathways.

References

Application Notes and Protocols for the Use of 11-Methylpentacosanoyl-CoA as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentacosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-CoA. The metabolism of such lipids is crucial for cellular homeostasis, and defects in their processing are linked to various metabolic disorders. The enzymes that catabolize these molecules, primarily located in mitochondria and peroxisomes, represent potential therapeutic targets. These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme assays for key enzyme classes: very-long-chain acyl-CoA dehydrogenase (VLCAD) and peroxisomal acyl-CoA oxidase (ACOX1).

Metabolic Significance

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids are metabolized through β-oxidation pathways in both mitochondria and peroxisomes. Due to its chain length and methyl branch, this compound is likely a substrate for enzymes specialized in handling these types of fatty acids. VLCAD, a mitochondrial enzyme, is a key candidate for its metabolism, as is ACOX1, the first enzyme in the peroxisomal β-oxidation pathway. Dysregulation of these pathways can lead to the accumulation of toxic lipid species, making the study of these enzymes critical.

Metabolic Pathway of Very-Long-Chain Branched Fatty Acyl-CoAs

Metabolic Pathway cluster_0 Mitochondrion cluster_1 Peroxisome VLCFA_CoA This compound VLCAD VLCAD VLCFA_CoA->VLCAD FAD -> FADH2 Enoyl_CoA 2,3-trans-Enoyl-CoA Derivative VLCAD->Enoyl_CoA Beta_Oxidation Further β-oxidation cycles Enoyl_CoA->Beta_Oxidation Peroxi_VLCFA_CoA This compound ACOX1 ACOX1 Peroxi_VLCFA_CoA->ACOX1 O2 Peroxi_Enoyl_CoA 2,3-trans-Enoyl-CoA Derivative ACOX1->Peroxi_Enoyl_CoA H2O2 H2O2 ACOX1->H2O2 Peroxi_Beta_Oxidation Further β-oxidation cycles Peroxi_Enoyl_CoA->Peroxi_Beta_Oxidation

Caption: Simplified metabolic pathways for this compound in mitochondria and peroxisomes.

Enzyme Assays Utilizing this compound

The following sections provide detailed protocols for assays involving VLCAD and ACOX1.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This protocol is adapted from established methods for measuring ACAD activity using an electron transfer flavoprotein (ETF) fluorescence reduction assay.[1] This is considered the gold standard for measuring ACAD activity.[1]

Principle: The activity of VLCAD is measured by monitoring the decrease in fluorescence of ETF as it accepts electrons from the FADH₂ generated during the dehydrogenation of this compound. The reaction must be performed under anaerobic conditions to prevent re-oxidation of ETF by molecular oxygen.

Experimental Workflow:

VLCAD Assay Workflow A Prepare Assay Mixture (Buffer, ETF, Enzyme Source) B Deoxygenate Mixture A->B C Initiate Reaction (Add this compound) B->C D Monitor Fluorescence Decrease (Kinetic Measurement) C->D E Calculate Specific Activity D->E

Caption: Workflow for the VLCAD fluorescence reduction assay.

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES or potassium phosphate (B84403), pH 7.6, containing 0.1 mM EDTA.

  • Recombinant Electron Transfer Flavoprotein (ETF): Purified.

  • Enzyme Source: Purified recombinant VLCAD, mitochondrial extract, or tissue homogenate.

  • Substrate: this compound solution.

  • Deoxygenation System: Glucose, glucose oxidase, and catalase, or physical deoxygenation with nitrogen/argon gas.

  • Fluorometer with a temperature-controlled cuvette holder.

Protocol:

  • Prepare the assay mixture in a quartz cuvette by adding assay buffer, ETF (final concentration typically 1-5 µM), and the enzyme source.

  • If using an enzymatic deoxygenation system, add glucose (final concentration ~2.5 mM), glucose oxidase (final concentration ~25 U/mL), and catalase (final concentration ~100 U/mL).

  • Seal the cuvette and incubate to allow for deoxygenation (typically 10-15 minutes). Alternatively, bubble the solution gently with nitrogen or argon gas.

  • Place the cuvette in the fluorometer and record a baseline fluorescence reading (Excitation ~380 nm, Emission ~495 nm).

  • Initiate the reaction by adding a small volume of the this compound substrate solution. Final substrate concentrations should be varied to determine kinetic parameters.

  • Immediately begin recording the decrease in ETF fluorescence over time in a kinetic mode.

  • The initial linear rate of fluorescence decrease is used to calculate the enzyme activity.

Data Presentation:

The results of the VLCAD assay can be summarized in the following table. Kinetic parameters are determined by plotting the initial reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Enzyme SourceSubstrate Concentration (µM)Initial Rate (ΔF/min)Km (µM)Vmax (nmol/min/mg)
Recombinant VLCAD1ValueValueValue
5Value
10Value
20Value
50Value
Mitochondrial Extract10ValueValueValue

Note: Values are placeholders and should be determined experimentally.

Peroxisomal Acyl-CoA Oxidase (ACOX1) Activity Assay

This protocol is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a direct product of the ACOX1 reaction.[2][3]

Principle: ACOX1 catalyzes the oxidation of this compound, producing 2,3-trans-enoyl-CoA and H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a non-fluorescent substrate (e.g., Amplex Red or 4-hydroxyphenylacetic acid) to a highly fluorescent product.

Experimental Workflow:

ACOX1 Assay Workflow A Prepare Reaction Mixture (Buffer, HRP, Fluorescent Probe) B Add Enzyme Source A->B C Initiate Reaction (Add this compound) B->C D Incubate at 37°C C->D E Measure Fluorescence (Endpoint or Kinetic) D->E F Calculate H2O2 Production E->F

Caption: Workflow for the ACOX1 fluorometric assay.

Materials and Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Horseradish Peroxidase (HRP): High purity.

  • Fluorescent Probe: Amplex® Red reagent or 4-hydroxyphenylacetic acid.

  • Enzyme Source: Purified recombinant ACOX1, peroxisomal fraction, or cell lysate.

  • Substrate: this compound solution.

  • H₂O₂ Standard Solution: For generating a standard curve.

  • Microplate Reader: Capable of fluorescence measurement.

Protocol:

  • Prepare a working solution of the fluorescent probe and HRP in the assay buffer.

  • Prepare a standard curve by adding known concentrations of H₂O₂ to wells containing the working solution.

  • In separate wells of a 96-well plate, add the enzyme source.

  • Add the working solution to the wells containing the enzyme source.

  • Initiate the reaction by adding the this compound substrate. Substrate concentrations should be varied for kinetic analysis.

  • Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) for an endpoint assay, or immediately begin reading in a kinetic mode.

  • Measure the fluorescence (e.g., Excitation ~530-560 nm, Emission ~590 nm for Amplex Red).

  • Calculate the amount of H₂O₂ produced by the enzyme by comparing the fluorescence values to the H₂O₂ standard curve.

Data Presentation:

The results of the ACOX1 assay can be presented in a similar table to the VLCAD assay.

Enzyme SourceSubstrate Concentration (µM)H₂O₂ Production Rate (nmol/min)Km (µM)Vmax (nmol/min/mg)
Recombinant ACOX15ValueValueValue
10Value
25Value
50Value
100Value
Peroxisomal Fraction25ValueValueValue

Note: Values are placeholders and should be determined experimentally.

Conclusion

These protocols provide a framework for investigating the enzymatic metabolism of this compound. By employing these assays, researchers can characterize the activity of key enzymes involved in very-long-chain and branched-chain fatty acid oxidation, screen for potential inhibitors or activators, and further elucidate the role of these metabolic pathways in health and disease. The provided workflows and data tables offer a structured approach to experimental design and data analysis in this important area of research.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 11-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the identification and characterization of 11-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The protocol outlines procedures for sample extraction from biological matrices, LC separation, and subsequent analysis by tandem mass spectrometry (MS/MS). The characteristic fragmentation pattern of the coenzyme A (CoA) moiety, in conjunction with the specific fragmentation of the branched fatty acyl chain, allows for confident identification. This methodology is critical for researchers investigating lipid metabolism, particularly in the context of diseases involving peroxisomal disorders.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are a particular class of lipids whose metabolism is implicated in several inherited metabolic disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[2] The accurate identification and quantification of specific acyl-CoA species, such as this compound, are therefore essential for understanding disease pathophysiology and for the development of novel therapeutic strategies.

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS/MS) has emerged as a powerful tool for the analysis of acyl-CoAs due to its high sensitivity, selectivity, and mass accuracy.[1] This application note provides a comprehensive protocol for the identification of this compound, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[3][4]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol:Chloroform (2:1, v/v)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes (2 mL)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube.

  • Add 400 µL of freshly prepared, ice-cold extraction buffer containing an appropriate amount of internal standard.

  • Homogenize the tissue thoroughly using a polypropylene (B1209903) pestle.

  • To remove neutral lipids, wash the extract three times with 400 µL of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water. Centrifuge at a low speed (100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) phase.

  • Add 10 µL of saturated (NH4)2SO4 to the lower aqueous phase, followed by 1.2 mL of a 2:1 methanol:chloroform mixture.

  • Vortex the mixture and incubate at room temperature for 20 minutes.

  • Centrifuge at high speed (21,000 x g) for 2 minutes.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure the separation of very-long-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • Full Scan MS Range: m/z 400-1500

  • Resolution: >70,000

  • Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted analysis of the precursor ion for this compound.

  • Collision Energy: Optimized for fragmentation of the precursor ion (typically 20-40 eV).

Data Presentation

Identification of this compound

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern in MS/MS.

  • Molecular Formula: C₄₇H₈₆N₇O₁₇P₃S

  • Monoisotopic Mass: 1159.4967 Da

  • [M+H]⁺: 1160.5040 m/z

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺1160.5040
[M+Na]⁺1182.4859
[M+K]⁺1198.4599
Tandem Mass Spectrometry (MS/MS) Fragmentation

The fragmentation of acyl-CoAs in positive ion mode is characterized by a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da).[5] Additional fragments corresponding to the acyl chain can also be observed, which can help to confirm the structure of the fatty acid.

Table 2: Expected MS/MS Fragments for the [M+H]⁺ of this compound

Fragment DescriptionFragment m/z
[M+H - 507]⁺ (Acyl-pantetheine)653.4680
Adenosine diphosphate (B83284) fragment428.0
Acylium ion [C₂₆H₅₁O]⁺379.3934

Visualization of Experimental Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Tissue Homogenization Extraction Solvent Extraction Tissue->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC Liquid Chromatography (C18) Purification->LC Reconstituted Extract MS High-Resolution MS LC->MS MSMS Tandem MS (MS/MS) MS->MSMS AccurateMass Accurate Mass Measurement MS->AccurateMass Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Identification Compound Identification AccurateMass->Identification Fragmentation->Identification

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor [this compound + H]⁺ m/z 1160.5040 Fragment1 [M+H - 507]⁺ Acyl-pantetheine m/z 653.4680 Precursor->Fragment1 Neutral Loss of 507.0 Da Fragment2 Adenosine diphosphate m/z 428.0 Precursor->Fragment2 Fragmentation

Caption: Proposed fragmentation pathway for this compound in positive ESI-MS/MS.

Conclusion

The described LC-HRMS/MS method provides a highly specific and sensitive approach for the identification of this compound in biological samples. The combination of chromatographic separation, accurate mass measurement, and characteristic fragmentation patterns allows for the confident annotation of this very-long-chain branched fatty acyl-CoA. This protocol can be adapted for the analysis of other long-chain and branched-chain acyl-CoAs and serves as a valuable tool for researchers in the fields of lipidomics, metabolic disorders, and drug development.

References

Troubleshooting & Optimization

Preventing degradation of 11-Methylpentacosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to degradation?

A1: this compound, a very-long-chain fatty acyl-CoA with a methyl branch, is susceptible to both enzymatic and chemical degradation. The primary routes of degradation are:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA hydrolases (thioesterases), can cleave the thioester bond, releasing Coenzyme A and the free fatty acid. Due to its branched-chain nature, it is primarily metabolized through peroxisomal α- and β-oxidation pathways.[1]

  • Chemical Degradation: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Repeated freeze-thaw cycles can also compromise sample integrity.[2]

Q2: What are the ideal short-term and long-term storage conditions for samples containing this compound?

A2: To minimize degradation, samples should be processed immediately after collection. If storage is necessary, follow these guidelines:

  • Short-term Storage: For storage up to 48 hours, keep samples on ice or refrigerated at 4°C.[3] However, for sensitive molecules like long-chain acyl-CoAs, minimizing time at 4°C is crucial.

  • Long-term Storage: For storage longer than 48 hours, flash-freeze samples in liquid nitrogen and then store them at -80°C.[2] Avoid repeated freeze-thaw cycles.[2]

Q3: How does the methyl branch in this compound affect its degradation compared to straight-chain fatty acyl-CoAs?

A3: The methyl branch introduces steric hindrance that can alter its susceptibility to certain enzymes. While it is generally less efficiently metabolized by mitochondrial β-oxidation, it is a substrate for peroxisomal oxidation pathways.[1] The presence of the methyl group can influence the activity of acyl-CoA dehydrogenases and other enzymes involved in its breakdown.

Troubleshooting Guides

Issue 1: Low Recovery of this compound Post-Extraction

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure thorough homogenization of the tissue or cell pellet. Consider using a glass homogenizer for better disruption. Optimize the homogenization buffer and technique for your specific sample type.
Enzymatic Degradation During Extraction Work quickly and keep samples on ice at all times. Use ice-cold solvents and buffers. Consider the addition of enzymatic inhibitors, such as a broad-spectrum serine protease inhibitor, to the homogenization buffer.
Chemical Degradation Use high-purity solvents and maintain a slightly acidic pH (around 4.0-5.0) during extraction, as the thioester linkage is more stable under these conditions.
Inefficient Extraction Optimize the solvent system. A common method involves a two-phase extraction with a mixture of chloroform, methanol (B129727), and an acidic aqueous buffer. Solid-phase extraction (SPE) with a suitable sorbent can also improve recovery.
Adsorption to Surfaces Use low-adhesion polypropylene (B1209903) tubes and pipette tips. The high lipophilicity of this compound can lead to its adsorption to glass and certain plastic surfaces.
Issue 2: Inconsistent Quantification in LC-MS Analysis

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) This may be due to column overload, secondary interactions with the stationary phase, or issues with the mobile phase. Try reducing the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for the analyte. For branched-chain fatty acyl-CoAs, consider a specialized column with enhanced selectivity for lipids.
Ion Suppression or Enhancement Matrix effects from co-eluting compounds can interfere with ionization. Improve sample cleanup using solid-phase extraction (SPE). An internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification to correct for matrix effects.
In-source Fragmentation or Degradation High source temperatures or harsh ionization conditions can cause the molecule to fragment before detection. Optimize the ion source parameters, such as temperature and voltages, to achieve soft ionization.
Carryover The lipophilic nature of this compound can lead to carryover between injections. Implement a rigorous needle and injection port washing protocol with a strong organic solvent between samples.

Quantitative Data Summary

The stability of long-chain fatty acyl-CoAs is highly dependent on storage conditions. While specific data for this compound is limited, the following table, extrapolated from studies on other long-chain fatty acids, provides a general guideline for expected stability.

Storage Condition Duration Expected Stability of Long-Chain Acyl-CoAs Recommendations
Room Temperature (~20°C)> 2 hoursSignificant degradation expectedNot Recommended. Process immediately.
Refrigerated (4°C)Up to 48 hoursMinimal to moderate degradationSuitable for short-term storage only. Minimize storage time.
Frozen (-20°C)Up to 1 weekModerate stabilityAcceptable for short-term storage, but -80°C is preferred for long-chain acyl-CoAs.
Ultra-low Freezer (-80°C)> 1 weekHigh stability Recommended for all long-term storage. [2]
Freeze-Thaw CyclesMultiple cyclesSignificant degradation with each cycleAvoid. Aliquot samples into single-use tubes before freezing.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample (≤ 100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol, HPLC grade

  • 2% Formic Acid

  • 5% Ammonium Hydroxide (NH4OH) in methanol

  • Internal standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column by washing with 2 mL of methanol followed by 2 mL of the homogenization buffer.

    • Load the supernatant onto the SPE column.

    • Wash the column with 2 mL of the homogenization buffer, followed by 2 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 5% NH4OH in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization (Ice-cold buffer, pH 4.9) Sample->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading Sample Loading Supernatant->SPE_Loading SPE_Conditioning SPE Column Conditioning SPE_Conditioning->SPE_Loading SPE_Wash Column Wash SPE_Loading->SPE_Wash SPE_Elution Elution SPE_Wash->SPE_Elution Drying Drying under N2 SPE_Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the extraction and purification of this compound.

Degradation_Pathway cluster_peroxisome Peroxisome Metabolite Metabolite Enzyme Enzyme Start This compound AlphaOx Alpha-Oxidation Start->AlphaOx Phytanoyl-CoA hydroxylase PristanoylCoA Pristanoyl-CoA intermediate AlphaOx->PristanoylCoA BetaOx Beta-Oxidation Cycles PristanoylCoA->BetaOx Branched-chain acyl-CoA oxidase EndProducts Propionyl-CoA + Acetyl-CoA BetaOx->EndProducts

Caption: Simplified degradation pathway of a branched-chain fatty acyl-CoA in the peroxisome.

References

Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of branched-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of branched-chain acyl-CoAs in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)

  • Question: My chromatogram shows significant peak tailing or broadening for my branched-chain acyl-CoA analytes. What are the possible causes and solutions?

  • Answer: Poor peak shape is a common issue in acyl-CoA analysis, often stemming from secondary interactions between the phosphate (B84403) group of the CoA moiety and the stationary phase or column hardware.[1] Here are several potential causes and their corresponding solutions:

    • Secondary Interactions: The highly polar phosphate group can interact with residual silanols on silica-based columns or with metal surfaces in the HPLC system, leading to peak tailing.

      • Solution: Add an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol) to the mobile phase to mask these secondary interactions.[1] Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape and resolution by deprotonating the phosphate groups.[1]

    • Column Overload: Injecting too much sample can lead to broadened, asymmetric peaks.

      • Solution: Reduce the sample amount injected onto the column.[2]

    • Inappropriate Mobile Phase: The choice of mobile phase can significantly impact peak shape.

      • Solution: Ensure the mobile phase composition is optimized for your analytes and column. For reversed-phase chromatography, a gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid) is common.[3] For broader coverage of acyl-CoAs with varying polarities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a successful alternative.[1][4][5][6][7]

    • Column Degradation: Over time, column performance can degrade, leading to poor peak shapes.

      • Solution: Use a guard column to protect the analytical column and replace the column if performance does not improve with other troubleshooting steps.

Issue 2: Inaccurate or Imprecise Quantification

  • Question: I am observing high variability and inaccuracy in the quantification of my branched-chain acyl-CoAs. How can I improve this?

  • Answer: Inaccurate quantification can arise from several factors, including matrix effects, non-linearity, and issues with internal standards.

    • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate results.

      • Solution: Improve chromatographic separation to better resolve analytes from interfering species.[1] Construct calibration curves using a matrix that closely matches the study samples to compensate for matrix effects.[1]

    • Non-Linearity: The detector response may not be linear across the entire concentration range.

      • Solution: Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, especially at lower concentrations.[1]

    • Internal Standard Issues: An inappropriate or improperly used internal standard will fail to correct for variations in sample preparation and analysis.

      • Solution: Use a stable isotope-labeled internal standard for each analyte if possible. If not available, use an odd-chain acyl-CoA that is not present in the sample and spans the expected concentration range of your analytes.[1] Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency.[1]

Issue 3: Low Analyte Recovery

  • Question: My recovery of short-chain and branched-chain acyl-CoAs is consistently low. What steps can I take to improve it?

  • Answer: Low recovery is often due to losses during sample preparation, particularly during extraction steps.

    • Poor Extraction Efficiency: The extraction method may not be suitable for the polar nature of short-chain acyl-CoAs.

      • Solution: Solid-phase extraction (SPE) can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] Consider methods that do not require an SPE step, such as protein precipitation with sulfosalicylic acid (SSA).[1][8] If SPE is necessary, ensure the cartridge type (e.g., C18, mixed-mode) and elution method are optimized for your specific analytes of interest.[1][9]

    • Analyte Adsorption: The phosphate groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.

      • Solution: A derivatization strategy, such as phosphate methylation, can resolve this issue by reducing the analyte's affinity for these surfaces.[9]

Frequently Asked Questions (FAQs)

Q1: What type of chromatography is best for separating branched-chain acyl-CoAs?

A1: The choice of chromatography depends on the specific goals of the analysis.

  • Reversed-Phase (RP) Chromatography: Typically using a C18 column, RP-HPLC is commonly used for the separation of short- to long-chain acyl-CoAs.[1] Slightly acidic mobile phases are often required for short-chain species.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has been successfully used for broader coverage of acyl-CoAs, from free CoA to long-chain species, in a single analytical run.[1][4][5][6][7] A zwitterionic HILIC column can be particularly effective.[4][5][6][7]

Q2: How can I improve the sensitivity of my acyl-CoA analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[6] To enhance sensitivity, consider the following:

  • Optimize MS parameters: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions.[3][8]

  • Derivatization: Chemical derivatization can improve ionization efficiency and chromatographic behavior.[9][11] For example, phosphate methylation can improve peak shape and recovery.[9]

Q3: What are the key considerations for sample preparation of branched-chain acyl-CoAs?

A3: Sample preparation is a critical step for accurate quantification.[10]

  • Extraction: Protein precipitation using agents like sulfosalicylic acid (SSA) is a common method.[1][8] Liquid-liquid extraction and solid-phase extraction (SPE) are also used, but SPE may result in the loss of more hydrophilic short-chain acyl-CoAs.[1][10]

  • Stability: Acyl-CoAs are sensitive to temperature and pH, requiring careful handling during sample preparation.[12]

Quantitative Data Summary

ParameterMethodAnalyte RangeAchieved ValueReference
Limit of Quantification (LOQ) Phosphate Methylation LC-MS/MSShort-chain acyl-CoAs16.9 nM[9]
Limit of Quantification (LOQ) Phosphate Methylation LC-MS/MSVery-long-chain acyl-CoAs4.2 nM[9]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted for the extraction of acyl-CoAs without an SPE step to improve the recovery of short-chain species.[1][8]

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Deproteinization: Add a solution of 2.5% sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 21,000 x g) to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

Protocol 2: Reversed-Phase LC-MS/MS Analysis

This is a general protocol for the analysis of acyl-CoAs using a C18 column.[3]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: 5% B to 95% B over 5 minutes.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample homogenize Homogenization sample->homogenize precipitate Protein Precipitation (e.g., with SSA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (RP or HILIC) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_flow start Poor Peak Shape? cause1 Secondary Interactions start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Inappropriate Mobile Phase start->cause3 Yes solution1 Add Ion-Pairing Agent or Increase pH cause1->solution1 end Improved Separation solution1->end solution2 Reduce Sample Amount cause2->solution2 solution2->end solution3 Optimize Mobile Phase or Try HILIC cause3->solution3 solution3->end

Caption: Troubleshooting logic for poor peak shape.

References

Troubleshooting low yield in the synthesis of 11-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of 11-Methylpentacosanoyl-CoA.

Troubleshooting Guides & FAQs

Question 1: I am experiencing a significantly lower than expected final yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yield in the synthesis of this compound can arise from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended. First, it's crucial to identify the problematic step. The overall synthesis can be broken down into two main stages: 1) Synthesis of 11-Methylpentacosanoic acid and 2) its subsequent coupling with Coenzyme A.

To pinpoint the issue, it is advisable to analyze the outcome of each stage. If the yield of the 11-Methylpentacosanoic acid precursor is low, focus on the Grignard reaction and subsequent steps. If the fatty acid is obtained in good yield and purity, the issue likely lies in the activation of the carboxylic acid or the final coupling reaction with Coenzyme A.

Below is a troubleshooting workflow to diagnose and address low yield:

TroubleshootingWorkflow start Low Final Yield of This compound check_precursor Analyze Yield and Purity of 11-Methylpentacosanoic Acid start->check_precursor low_precursor_yield Low Precursor Yield check_precursor->low_precursor_yield Low good_precursor_yield Good Precursor Yield (Proceed to Coupling Issues) check_precursor->good_precursor_yield High troubleshoot_grignard Troubleshoot Grignard Reaction: - Reagent quality (Mg, 1-bromodecane) - Anhydrous conditions - Reaction temperature low_precursor_yield->troubleshoot_grignard troubleshoot_coupling Troubleshoot Activation & Coupling: - Incomplete NHS ester formation - Degradation of Coenzyme A - Inefficient coupling reaction - Purification losses good_precursor_yield->troubleshoot_coupling CouplingWorkflow FattyAcid 11-Methylpentacosanoic Acid Activation Activation with DCC and NHS FattyAcid->Activation NHSEster 11-Methylpentacosanoyl-NHS Ester Activation->NHSEster Coupling Coupling Reaction NHSEster->Coupling CoA Coenzyme A CoA->Coupling Purification HPLC Purification Coupling->Purification FinalProduct This compound Purification->FinalProduct

Technical Support Center: Quantification of 11-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of 11-Methylpentacosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2][4] In the analysis of this compound, a very long-chain acyl-CoA, biological samples such as plasma, serum, or tissue extracts contain numerous endogenous components like phospholipids (B1166683), salts, and other metabolites.[1][5] These components can co-elute with the analyte and interfere with its ionization in the mass spectrometer's ion source, compromising data quality.[1][6]

Q2: What are the primary sources of matrix effects when analyzing this compound?

A: The primary sources of matrix effects in biological samples are phospholipids.[1][7] Due to their high abundance and similar hydrophobic properties to the long alkyl chain of this compound, phospholipids are often co-extracted and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[8] Other sources of interference include salts, proteins, and other endogenous metabolites that may be present in the sample extract.

Q3: How can I detect if my this compound analysis is being affected by matrix effects?

A: There are two main methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is infused into the mass spectrometer after the LC column. A blank matrix extract (a sample processed without the analyte) is then injected. Dips in the constant signal of the analyte indicate regions of ion suppression, while peaks indicate ion enhancement.[1][9] This helps to identify at which retention times the matrix components are eluting and causing interference.

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound in a clean solvent is compared to the response of the same concentration of the analyte spiked into a blank matrix extract that has undergone the full sample preparation procedure.[1] The ratio of the peak area in the matrix to the peak area in the clean solvent gives a quantitative measure of the matrix effect (Matrix Factor). A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What is the most effective strategy for minimizing matrix effects in this compound quantification?

A: A multi-faceted approach is most effective. This includes a combination of:

  • Robust Sample Preparation: To remove interfering components before analysis.[4]

  • Optimized Chromatographic Separation: To resolve this compound from co-eluting matrix components.[4]

  • Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[4]

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids.[1][10]

  • Troubleshooting Steps:

    • Enhance Sample Clean-up: Implement more rigorous sample preparation techniques.

      • Phospholipid Removal: Utilize phospholipid removal plates or cartridges which can remove >99% of phospholipids.[7][10][11] These products are simple to use and can be integrated into protein precipitation workflows.[7][11]

      • Solid-Phase Extraction (SPE): Develop a specific SPE method to isolate this compound. Given its long alkyl chain, a reverse-phase SPE cartridge (e.g., C18) would be appropriate. This allows for a wash step to remove more polar interferences and a selective elution of the analyte.[12]

      • Liquid-Liquid Extraction (LLE): An LLE protocol can be optimized to selectively extract the long-chain acyl-CoA into an organic solvent, leaving many interfering substances in the aqueous phase.[13]

    • Optimize Chromatography: Adjust the LC method to separate the analyte from the region where phospholipids typically elute.[8]

    • Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components below a level where they cause significant ion suppression.[2][9]

Issue 2: Poor reproducibility and high variability in quantitative results.

  • Possible Cause: Inconsistent matrix effects between samples and standards.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects.[14][15] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore be affected by matrix effects in the same way as the analyte.[2] By calculating the ratio of the analyte response to the IS response, the variability due to matrix effects can be normalized. Stable isotope dilution has been successfully used for the quantification of other acyl-CoAs.[16][17][18]

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[4] This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples.

Issue 3: Shifting retention times and distorted peak shapes for this compound.

  • Possible Cause: Accumulation of matrix components on the analytical column.[5]

  • Troubleshooting Steps:

    • Improve Sample Clean-up: As with low sensitivity, a more effective sample preparation will reduce the amount of matrix components injected onto the column.

    • Use a Guard Column: A guard column installed before the analytical column can help to trap strongly retained matrix components, protecting the analytical column and extending its lifetime.[19]

    • Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained hydrophobic compounds like phospholipids.[1]

    • Online SPE: Consider an online SPE setup where the sample is loaded onto a trapping column that is then washed before the analyte is eluted onto the analytical column. This can automate the clean-up process and improve reproducibility.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal Plates

This protocol is a rapid and effective method for removing proteins and phospholipids from plasma or serum samples.

  • Sample Aliquoting: Aliquot 100 µL of plasma/serum sample into a 96-well collection plate.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound to each sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to each well.

  • Mixing: Mix thoroughly by vortexing for 1-2 minutes.

  • Transfer: Transfer the entire mixture to the 96-well phospholipid removal plate.

  • Filtration: Apply a vacuum or positive pressure to draw the sample through the phospholipid removal frit into a clean collection plate. This step removes precipitated proteins and captures phospholipids.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the initial mobile phase conditions of your LC method.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a more selective clean-up compared to protein precipitation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following table summarizes the expected performance improvements when implementing different sample preparation techniques to minimize matrix effects. The values are illustrative and will vary depending on the specific matrix and LC-MS/MS system.

Sample Preparation MethodAnalyte RecoveryPhospholipid Removal EfficiencyReproducibility (%RSD)
Protein Precipitation>90%~50%<15%
Liquid-Liquid Extraction80-95%70-90%<10%
Solid-Phase Extraction>85%>95%<5%
Phospholipid Removal Plates>90%>99%<5%

Visualizations

G cluster_0 Sample Preparation Workflow start Biological Sample (Plasma, Tissue Homogenate) ppt Protein Precipitation (+ Acetonitrile) start->ppt spe Solid-Phase Extraction (SPE) (e.g., C18) start->spe Alternative 2 plr Phospholipid Removal (Filtration) ppt->plr Alternative 1 evap Evaporation & Reconstitution plr->evap spe->evap lcms LC-MS/MS Analysis evap->lcms

Caption: Workflow for sample preparation to minimize matrix effects.

G cluster_1 Troubleshooting Logic for Poor Signal start Poor Signal for This compound check_me Assess Matrix Effect? (Post-column infusion or post-extraction spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me Matrix Effect Not Significant check_me->no_me No improve_cleanup Improve Sample Cleanup (SPE, PLR) me_present->improve_cleanup check_instrument Check Instrument Performance (e.g., source cleanliness, calibration) no_me->check_instrument optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is

Caption: Troubleshooting flowchart for low signal intensity.

References

Navigating the Nuances of Long-Chain Acyl-CoA Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-CoA standards are indispensable reagents in a multitude of research and development applications, from metabolic studies to drug discovery. However, their inherent instability can pose significant challenges, leading to experimental variability and inaccurate results. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to help you enhance the stability of your long-chain acyl-CoA standards and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of long-chain acyl-CoA standards?

A1: The stability of long-chain acyl-CoA standards is primarily influenced by three main factors:

  • Temperature: Elevated temperatures significantly accelerate the degradation of long-chain acyl-CoAs. Proper storage at low temperatures is crucial for maintaining their integrity.

  • pH: The thioester bond in acyl-CoAs is susceptible to hydrolysis, a process that is highly dependent on pH. Neutral to alkaline conditions promote hydrolysis, while acidic conditions (pH 4.0-5.0) can help to slow this degradation.

  • Oxidation: Long-chain acyl-CoAs, particularly those with polyunsaturated fatty acid chains (e.g., arachidonoyl-CoA), are prone to oxidation. Exposure to air and light can initiate oxidative processes, leading to the formation of various degradation products.

Q2: What are the ideal storage conditions for long-chain acyl-CoA standards?

A2: To maximize the shelf-life of your long-chain acyl-CoA standards, we recommend the following storage conditions:

  • Short-term storage (up to 24 hours): Aqueous solutions should be kept on ice and used as quickly as possible.

  • Long-term storage: For long-term stability, it is best to store long-chain acyl-CoA standards as a solid or in an organic solvent at -80°C. If you need to store them in an aqueous buffer, use a slightly acidic buffer (pH 4.0-5.0) and store in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: How many times can I freeze and thaw my long-chain acyl-CoA standards?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to significant degradation of the standards. Each freeze-thaw cycle exposes the molecules to temperature fluctuations that can accelerate hydrolysis and other degradation pathways. To circumvent this, prepare small, single-use aliquots of your stock solutions.

Q4: What solvent should I use to dissolve my long-chain acyl-CoA standards?

A4: The choice of solvent depends on your experimental needs.

  • For immediate use in aqueous-based assays, you can dissolve the standard in a slightly acidic buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9). However, be aware that aqueous solutions are not stable for long periods.

  • For preparing stock solutions for long-term storage, dissolving the standard in an organic solvent such as methanol (B129727), or a mixture of methanol and water (1:1), is a better option. You can then aliquot and dry the solvent under a stream of nitrogen before storing at -80°C.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or low signal intensity in LC-MS/MS analysis. 1. Degradation of the standard: The standard may have degraded due to improper storage or handling. 2. Adsorption to surfaces: Long-chain acyl-CoAs can adsorb to glass or plastic surfaces. 3. Suboptimal LC-MS/MS conditions: The analytical method may not be optimized for these molecules.1. Prepare fresh standards from a solid stock stored at -80°C. Avoid using old aqueous solutions. 2. Use low-adsorption vials and pipette tips. Consider derivatization to reduce surface affinity. 3. Optimize your LC method, including the use of appropriate columns (e.g., C18) and mobile phases (e.g., with an ion-pairing agent or at a slightly basic pH like 10.5 with ammonium (B1175870) hydroxide (B78521) to improve peak shape).
Peak tailing in HPLC or LC-MS chromatograms. 1. Secondary interactions with the stationary phase: The analyte may be interacting with residual silanol (B1196071) groups on the column. 2. Column overload: Injecting too much of the standard can lead to peak distortion. 3. Column contamination: Buildup of contaminants on the column can affect peak shape.1. Use a column with end-capping or a different stationary phase. Adjusting the mobile phase pH or adding a competitor ion can also help. 2. Reduce the injection volume or the concentration of the standard. 3. Flush the column with a strong solvent or replace it if necessary.
Appearance of unexpected peaks in the chromatogram. 1. Degradation products: The extra peaks could be hydrolysis or oxidation products of the acyl-CoA standard. 2. Contamination: The sample or the LC-MS system may be contaminated.1. Analyze a freshly prepared standard to confirm. The primary degradation products to look for are the free fatty acid and Coenzyme A. 2. Run a blank injection to check for system contamination. Ensure all solvents and vials are clean.

Quantitative Stability Data

While precise degradation rates can vary based on the specific long-chain acyl-CoA and the exact storage conditions, the following table provides an illustrative overview of the expected stability under different temperatures.

Storage Temperature Form Expected Stability (Illustrative) Notes
-80°C Solid / Dried Aliquot> 95% intact after 1 yearThis is the recommended condition for long-term storage.
-80°C Aqueous Solution (pH 4.9)~90% intact after 1 monthStability is significantly reduced in aqueous solutions, even when frozen.
-20°C Solid / Dried Aliquot>90% intact after 1 yearA viable alternative if -80°C is not available, though less ideal.
-20°C Aqueous Solution (pH 4.9)< 70% intact after 1 monthSignificant degradation can be expected. Not recommended for long-term storage.
4°C Aqueous Solution (pH 4.9)< 50% intact after 1 weekShould only be used for very short-term storage of working solutions.
Room Temperature Aqueous Solution (pH 4.9)Significant degradation within hoursAvoid leaving standards at room temperature for extended periods.

Disclaimer: The values in this table are illustrative and based on qualitative data from the literature. For critical applications, it is highly recommended to perform your own stability studies.

Experimental Protocols

Protocol for Assessing the Stability of Long-Chain Acyl-CoA Standards

This protocol outlines a method to quantitatively assess the stability of a long-chain acyl-CoA standard (e.g., Palmitoyl-CoA) under different storage conditions using LC-MS/MS.

1. Materials:

  • Long-chain acyl-CoA standard (e.g., Palmitoyl-CoA, sodium salt)

  • LC-MS grade water, methanol, and acetonitrile

  • Potassium phosphate monobasic

  • Ammonium hydroxide

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Low-adsorption microcentrifuge tubes

2. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the long-chain acyl-CoA standard in a 1:1 methanol:water mixture.

  • Prepare a 1 mg/mL stock solution of the internal standard in methanol.

3. Experimental Setup:

  • Condition 1 (-80°C, Aqueous): Dilute the stock solution to 10 µg/mL in 100 mM potassium phosphate buffer (pH 4.9). Aliquot into multiple tubes and store at -80°C.

  • Condition 2 (-20°C, Aqueous): Dilute the stock solution to 10 µg/mL in 100 mM potassium phosphate buffer (pH 4.9). Aliquot into multiple tubes and store at -20°C.

  • Condition 3 (4°C, Aqueous): Dilute the stock solution to 10 µg/mL in 100 mM potassium phosphate buffer (pH 4.9). Aliquot into multiple tubes and store at 4°C.

  • Condition 4 (-80°C, Dried): Aliquot the methanolic stock solution into multiple tubes, dry down the solvent under a stream of nitrogen, and store at -80°C.

4. Time Points for Analysis:

  • Analyze the samples at the following time points: 0 (immediately after preparation), 1 week, 2 weeks, 4 weeks, and 8 weeks.

5. Sample Preparation for LC-MS/MS Analysis:

  • For aqueous samples, thaw the aliquot on ice.

  • For dried samples, reconstitute in 1:1 methanol:water.

  • To a 50 µL aliquot of each sample, add a known amount of the internal standard.

  • Vortex briefly and inject into the LC-MS/MS system.

6. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium hydroxide in water.

  • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.

  • Gradient: A suitable gradient to separate the analyte from potential degradation products.

  • Detection: Use multiple reaction monitoring (MRM) in positive ion mode to detect the specific transitions for the long-chain acyl-CoA and the internal standard.

7. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Normalize the results to the time 0 measurement to determine the percentage of the standard remaining at each time point under each storage condition.

Visualizing Degradation Pathways and Workflows

To better understand the processes affecting the stability of long-chain acyl-CoA standards and the experimental approach to assess it, the following diagrams are provided.

G cluster_degradation In Vitro Degradation Pathways Long-Chain Acyl-CoA Long-Chain Acyl-CoA Hydrolysis Hydrolysis Long-Chain Acyl-CoA->Hydrolysis H2O, pH dependent Oxidation Oxidation Long-Chain Acyl-CoA->Oxidation O2, Light (for PUFAs) Free Fatty Acid + CoA Free Fatty Acid + CoA Hydrolysis->Free Fatty Acid + CoA Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Primary in vitro degradation pathways for long-chain acyl-CoA standards.

G cluster_workflow Stability Assessment Workflow Start Start Prepare_Standards Prepare Standards (Different Conditions) Start->Prepare_Standards Store_Aliquots Store Aliquots Prepare_Standards->Store_Aliquots Time_Points Analyze at Time Points (T0, T1, T2...) Store_Aliquots->Time_Points LC_MS_Analysis LC-MS/MS Analysis Time_Points->LC_MS_Analysis Data_Analysis Data Analysis (% Degradation) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the stability of long-chain acyl-CoA standards.

Improving recovery of 11-Methylpentacosanoyl-CoA from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the recovery and analysis of 11-Methylpentacosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-acyl-CoAs) from complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.

Question 1: I am observing a low or no signal for my target analyte, this compound. What are the potential causes?

Answer: A weak or absent signal can stem from several factors throughout the workflow. The primary areas to investigate are sample degradation, inefficient extraction, and analyte loss on surfaces.

  • Sample Degradation: Acyl-CoAs are known to be unstable.[1] It is critical to process fresh tissue immediately. If storage is necessary, samples must be flash-frozen in liquid nitrogen and kept at -80°C to minimize enzymatic and chemical degradation.[2] Avoid repeated freeze-thaw cycles.

  • Inefficient Extraction: The choice of extraction solvent is critical for recovery.[1] For very-long-chain species, ensure thorough tissue homogenization, potentially using a glass homogenizer for better cell disruption.[3] An acidic buffer followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile (B52724) is a common and effective approach.[2][3]

  • Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metallic surfaces, leading to significant analyte loss.[4] Using polypropylene (B1209903) tubes and ensuring all equipment is thoroughly cleaned and pre-rinsed can help mitigate this issue.

Question 2: My recovery of this compound is inconsistent between samples. How can I improve reproducibility?

Answer: Inconsistent recovery is often linked to variability in sample handling and extraction efficiency.

  • Internal Standards: The most effective way to account for variability is to use an appropriate internal standard early in the sample preparation process.[2] For VLC-acyl-CoAs, odd-chain fatty acyl-CoAs like heptadecanoyl-CoA (C17:0) are a good choice as they are not typically abundant in biological samples.[1][5] Stable isotope-labeled standards are the ideal choice if available.[4]

  • Standardized Procedures: Ensure that all samples are treated identically. This includes using precise volumes of solvents, consistent incubation times, and uniform centrifugation speeds and temperatures. Work quickly and keep samples on ice at all times to prevent degradation.[2]

  • Matrix Effects: Biological matrices can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement. Constructing calibration curves in a matrix that closely matches your study samples can help to account for these effects.[1]

Question 3: I am having issues with the Solid-Phase Extraction (SPE) step, leading to poor recovery. What should I check?

Answer: Inefficient SPE is a common source of analyte loss. Proper column conditioning and optimization of the wash and elution steps are crucial.

  • Column Conditioning: Always ensure the SPE column is properly conditioned and equilibrated with the appropriate solvents before loading the sample.[2] Failure to do so can result in poor binding of the analyte.

  • Wash and Elution Steps: Optimize the solvent strength for the wash and elution steps. The wash step should be strong enough to remove interfering compounds without prematurely eluting the this compound. The elution solvent must be strong enough to fully recover the analyte from the column. A weak anion exchange SPE column is often employed for acyl-CoA purification.[2]

  • Alternative Methods: If SPE continues to be a problem, consider methods that do not require an SPE step. For example, some protocols use 5-sulfosalicylic acid (SSA) for deproteinization, which can be more effective for retaining certain species and avoids potential loss during SPE.[1][6]

Logical Troubleshooting Flow

TroubleshootingFlow Start Low Analyte Recovery Cause1 Potential Cause: Sample Degradation Start->Cause1 Cause2 Potential Cause: Inefficient Extraction Start->Cause2 Cause3 Potential Cause: Poor SPE Performance Start->Cause3 Solution1a Solution: Flash-freeze samples in liquid N2. Store at -80°C. Cause1->Solution1a Solution1b Solution: Avoid repeated freeze-thaw cycles. Cause1->Solution1b Solution2a Solution: Ensure thorough tissue homogenization. Cause2->Solution2a Solution2b Solution: Use acidic buffer and organic solvent extraction. Cause2->Solution2b Solution2c Solution: Add internal standard early in the workflow. Cause2->Solution2c Solution3a Solution: Properly condition and equilibrate SPE column. Cause3->Solution3a Solution3b Solution: Optimize wash and elution solvents. Cause3->Solution3b

Caption: A troubleshooting decision tree for low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store biological samples to ensure the stability of this compound?

A1: Due to their instability, it is optimal to process fresh tissue immediately.[2] If storage is required, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[2] It is critical to avoid repeated freeze-thaw cycles, which can significantly compromise the integrity of long-chain acyl-CoAs.[2]

Q2: Can you provide a general protocol for the extraction of very-long-chain acyl-CoAs from tissue?

A2: Yes, a widely used protocol combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery.[2] Please see the detailed experimental protocol section below for a step-by-step guide.

Q3: What type of internal standard is recommended for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be difficult to obtain. A practical and effective alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), as it is generally not present in biological samples.[1][5] The internal standard should be added as early as possible in the extraction process to account for any loss during sample preparation.[2]

Q4: My LC-MS analysis shows poor peak shapes for long-chain acyl-CoAs. How can this be improved?

A4: Poor peak shape, particularly tailing, is a common issue for long-chain acyl-CoAs in reversed-phase chromatography. This can be addressed by adjusting the mobile phase. Using a slightly acidic mobile phase can improve peak shape for shorter chain species, but very-long-chain acyl-CoAs often perform better at a higher pH, for instance, using ammonium (B1175870) hydroxide (B78521) in the mobile phase.[7][8]

Data Summary

Recovery Rates of Long-Chain Acyl-CoAs

The recovery of long-chain acyl-CoAs is highly dependent on the tissue type and the specific extraction method used. The following table summarizes reported recovery rates from different methodologies to provide a benchmark for experimental results.

Method DescriptionTissue Type(s)Reported Recovery RateReference
Homogenization in KH2PO4 buffer, extraction with 2-propanol and acetonitrile, followed by SPE purification.Rat heart, kidney, muscle70-80%[3]
Extraction with acetonitrile/2-propanol, purification with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE.Rat liver83-90% (for SPE step)[9]
General tissue extraction and purification.Liver, brain, muscle, adipose60-140% (analyte and tissue dependent)[9]

Experimental Protocols

Detailed Protocol: Extraction of VLC-acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for the extraction of this compound from various tissue types.[2][3][5]

Materials:

  • Frozen tissue sample (~100 mg)[2]

  • Glass homogenizer[3]

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[2][3]

  • Acetonitrile (ACN) and Isopropanol[2][3]

  • Saturated Ammonium Sulfate ((NH4)2SO4)[5]

  • Weak anion exchange solid-phase extraction (SPE) columns[2]

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)[2]

  • Internal standard (e.g., Heptadecanoyl-CoA)[2]

Experimental Workflow Diagram

ExperimentalWorkflow arrow arrow Start 1. Sample Preparation Homogenization 2. Homogenization - Weigh ~100mg frozen tissue. - Homogenize in ice-cold KH2PO4 buffer with internal standard. Start->Homogenization Extraction 3. Solvent Extraction - Add isopropanol and ACN. - Add saturated (NH4)2SO4. - Vortex and centrifuge. Homogenization->Extraction SPE_Header 4. Solid-Phase Extraction (SPE) Extraction->SPE_Header Condition Condition Column (Methanol) SPE_Header->Condition Equilibrate Equilibrate Column (KH2PO4 buffer) Condition->Equilibrate Load Load Sample Extract Equilibrate->Load Wash Wash Column (2% Formic Acid) Load->Wash Elute Elute Analyte (5% NH4OH in Methanol) Wash->Elute Concentration 5. Sample Concentration - Combine eluted fractions. - Dry under nitrogen stream. Elute->Concentration Analysis 6. LC-MS/MS Analysis Concentration->Analysis

Caption: Workflow for the extraction and analysis of VLC-acyl-CoAs.

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.[2]

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2][3]

    • Homogenize thoroughly while keeping the sample on ice.

  • Extraction:

    • Add 2 mL of isopropanol to the homogenate and homogenize again.[3][5]

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[5]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at approximately 2,000 x g for 5 minutes at 4°C.[5]

    • Carefully collect the upper organic phase containing the acyl-CoAs.[5]

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a weak anion exchange SPE column by passing methanol through it.

    • Equilibration: Equilibrate the column with 100 mM KH2PO4 buffer (pH 4.9).[2]

    • Loading: Dilute the collected supernatant with KH2PO4 buffer and load it onto the SPE column.[5]

    • Washing: Wash the column with a suitable solvent, such as 2% formic acid, to remove unbound contaminants.[2]

    • Elution: Elute the acyl-CoAs from the column using a solvent mixture like 5% ammonium hydroxide in methanol.[2]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[2]

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or a buffered solution) just prior to analysis.[1]

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Very-long-chain fatty acyl-CoAs (VLCFAs) are typically analyzed by reverse-phase LC coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in positive ion mode.[10]

References

Calibration curve issues for absolute quantification of 11-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the absolute quantification of 11-Methylpentacosanoyl-CoA and other very long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying very long-chain acyl-CoAs like this compound?

A: The quantification of very long-chain acyl-CoAs presents several analytical challenges. Due to their amphiphilic nature, these molecules are prone to poor chromatographic peak shapes, signal suppression or enhancement from the sample matrix (matrix effects), and low sensitivity.[1][2] Their long acyl chains can lead to issues with solubility and potential adsorption to sample vials and chromatographic hardware.[3][4] Furthermore, acyl-CoAs can be unstable in aqueous solutions, making sample handling and preparation critical.[3][5]

Q2: What type of internal standard is recommended for the absolute quantification of this compound?

A: For absolute quantification, the use of a stable isotope-labeled (SIL) internal standard of this compound would be ideal. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample preparation variability and ionization suppression/enhancement.[6][7] If a specific SIL standard is unavailable, a structurally similar very long-chain acyl-CoA with a stable isotope label or an odd-chain very long-chain acyl-CoA (e.g., Heptadecanoyl-CoA) can be used as a surrogate.[1][8]

Q3: What are the recommended sample preparation techniques for extracting this compound from biological matrices?

A: Common and effective sample preparation techniques include solid-phase extraction (SPE) and protein precipitation. A fast SPE method can be developed to clean up the sample and concentrate the analyte.[9] Protein precipitation, often followed by dilution, is a simpler method but may result in more significant matrix effects.[10] It is crucial to work with pre-cooled solvents and keep samples on ice throughout the extraction process to minimize degradation.[8][11]

Q4: Which LC-MS/MS settings are typically used for the analysis of long-chain acyl-CoAs?

A: Long-chain acyl-CoAs are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[9] Quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.[8] A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da), which can be used for profiling complex mixtures.[9][11]

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (R² < 0.995)
Potential Cause Troubleshooting Steps
Analyte Adsorption Use glass or low-adsorption vials for standards and samples.[3] Consider derivatization of the phosphate (B84403) groups to reduce surface affinity.[4]
Matrix Effects Evaluate matrix effects by comparing the slope of a calibration curve in solvent to one spiked into an extracted blank matrix.[2] Improve sample cleanup using a more rigorous SPE protocol.[10] Use a stable isotope-labeled internal standard.[7]
Inaccurate Standard Preparation Prepare fresh stock and working standard solutions. Verify the concentration of the stock solution using a spectrophotometric method if possible.
Detector Saturation If the curve is flattening at high concentrations, extend the calibration range with lower concentration points or dilute the higher concentration standards.
Inappropriate Curve Fit Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²).
Guide 2: Low Sensitivity / High Limit of Quantification (LOQ)
Potential Cause Troubleshooting Steps
Suboptimal MS Parameters Infuse a standard solution of this compound (or a similar long-chain acyl-CoA) to optimize source parameters (e.g., spray voltage, capillary temperature) and collision energy for the specific MRM transitions.[8]
Poor Ionization Efficiency Modify mobile phase composition. For reversed-phase chromatography, using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve the ionization of long-chain acyl-CoAs.[9][11]
Sample Loss During Preparation Optimize the SPE procedure to ensure good recovery of very long-chain acyl-CoAs. Minimize the number of transfer steps and evaporation/reconstitution steps.
Matrix-Induced Ion Suppression Improve sample cleanup to remove interfering matrix components.[10] Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.
Guide 3: Poor Reproducibility / High Coefficient of Variation (%CV)
Potential Cause Troubleshooting Steps
Analyte Instability Prepare fresh samples and standards for each analytical run.[12] Keep samples and standards in the autosampler at a low temperature (e.g., 4°C).
Inconsistent Sample Preparation Ensure consistent timing and execution of all sample preparation steps. Use an automated liquid handler if available for high-throughput analysis.
LC System Variability Equilibrate the LC column sufficiently before each run. Monitor system pressure for any signs of leaks or blockages.
Variable Matrix Effects Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[6][7]

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of long-chain acyl-CoAs using LC-MS/MS, based on published methods for similar analytes. These values should be considered as a starting point for method development for this compound.

Parameter Typical Value/Range Reference
Linearity (R²) > 0.99[8]
Precision (Intra- and Inter-run %CV) < 15%[9][11]
Accuracy (% Recovery) 85 - 115%[9][11]
Limit of Quantification (LOQ) Low fmol to low pmol on column[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize frozen tissue samples in a pre-cooled solution of 0.1 M KH₂PO₄ and 2-propanol.[11]

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution (e.g., stable isotope-labeled this compound or a surrogate standard).

  • Protein Precipitation: Add saturated aqueous ammonium sulfate (B86663) and acetonitrile (B52724) to the homogenate, vortex, and centrifuge to pellet the precipitated proteins.[11]

  • Dilution: Dilute the supernatant with 0.1 M KH₂PO₄, pH 4.9.[11]

  • SPE Cleanup:

    • Condition a mixed-mode or reversed-phase SPE cartridge.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/acetonitrile with a small amount of acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with ammonium hydroxide (B78521) (pH 10.5).[9]

    • Mobile Phase B: Acetonitrile with ammonium hydroxide.[9]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify a specific product ion.

      • Internal Standard: Determine and optimize the MRM transition for the internal standard.

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.[8]

Visualization

Calibration_Curve_Troubleshooting cluster_start Start cluster_investigation Initial Investigation cluster_sample_prep Sample Preparation Issues cluster_lc_ms LC-MS Method Issues cluster_solution Resolution start Calibration Curve Issue (e.g., Poor Linearity, Low Sensitivity) check_standards Verify Standard Preparation - Freshly prepared? - Correct concentration? start->check_standards First, check the basics check_instrument Check Instrument Performance - System suitability passed? - No leaks or high pressure? start->check_instrument adsorption Analyte Adsorption - Use low-binding vials - Consider derivatization check_standards->adsorption If standards are okay chromatography Poor Chromatography - Optimize gradient - Use appropriate column check_instrument->chromatography If instrument is okay matrix_effects Matrix Effects - Improve sample cleanup (SPE) - Use SIL internal standard adsorption->matrix_effects stability Analyte Instability - Keep samples cold - Analyze promptly matrix_effects->stability solution Re-validate Method - Run new calibration curve - Analyze QCs stability->solution ionization Suboptimal Ionization - Adjust mobile phase pH - Optimize source parameters chromatography->ionization ms_detection Low MS Signal - Optimize MRM transitions - Check for detector saturation ionization->ms_detection ms_detection->solution

References

Validation & Comparative

A Comparative Guide to 11-Methylpentacosanoyl-CoA and Pentacosanoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the branched-chain fatty acyl-CoA, 11-Methylpentacosanoyl-CoA, and its straight-chain counterpart, pentacosanoyl-CoA. While direct comparative experimental data for these specific molecules is limited in current literature, this document synthesizes information from analogous very-long-chain fatty acids (VLCFAs) to offer a comprehensive overview of their anticipated properties and biological roles.

Introduction

Pentacosanoyl-CoA is the activated form of pentacosanoic acid, a saturated straight-chain very-long-chain fatty acid (VLCFA) with 25 carbon atoms. This compound is the activated form of 11-methylpentacosanoic acid, a monomethyl-branched chain fatty acid (BCFA). The presence of a methyl group in the acyl chain of this compound introduces significant structural and functional differences compared to the linear pentacosanoyl-CoA. These differences have implications for their physical properties, metabolism, and incorporation into complex lipids, thereby influencing cellular membrane dynamics and signaling pathways.

Physicochemical and Biochemical Properties

The mid-chain methyl group in this compound is expected to disrupt the highly ordered packing that is characteristic of long straight-chain saturated fatty acids. This disruption influences several key physicochemical properties.

PropertyThis compound (Inferred)Pentacosanoyl-CoA (Inferred)
Structure Branched-chain acyl-CoA with a methyl group at the C-11 position. This creates a kink in the acyl chain.Straight-chain saturated acyl-CoA.
Melting Point Expected to be significantly lower than its straight-chain counterpart due to less efficient crystal packing caused by the methyl branch.[1]Higher melting point, characteristic of long-chain saturated fatty acids, allowing for tight packing in crystalline structures.
Membrane Fluidity Incorporation into phospholipids (B1166683) is predicted to increase membrane fluidity by disrupting the ordered packing of adjacent acyl chains.[2][3] This effect is analogous to that of unsaturated fatty acids.[4]When incorporated into phospholipids, it is expected to decrease membrane fluidity and promote a more ordered, gel-like state due to strong van der Waals interactions between the straight acyl chains.[2][3]
Oxidative Stability As a saturated fatty acid, it is expected to have high oxidative stability.High oxidative stability, typical for saturated fatty acyl chains.[1]
Metabolism Substrate for peroxisomal β-oxidation, a common pathway for VLCFAs.[5][6][7] The methyl group may necessitate additional enzymatic steps for complete degradation.[8]Primarily metabolized through peroxisomal β-oxidation.[5][6][7]
Enzyme Specificity Likely a substrate for certain long-chain acyl-CoA synthetases (ACSLs) and fatty acid elongases with broader substrate specificity that can accommodate branched chains.[1][9]Substrate for various ACSLs and elongases that process very-long-chain straight-chain fatty acids.[1][10]

Metabolic Pathways

Both this compound and pentacosanoyl-CoA are activated fatty acids that can enter several metabolic pathways. The primary route for their catabolism is peroxisomal β-oxidation, due to their very long chain length.

Fatty Acid Activation and Elongation

fatty_acid_activation_elongation cluster_straight Straight-Chain cluster_branched Branched-Chain Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL Elongated Acyl-CoA Elongated Acyl-CoA Acyl-CoA->Elongated Acyl-CoA ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongated Acyl-CoA Pentacosanoic Acid Pentacosanoic Acid Pentacosanoyl-CoA Pentacosanoyl-CoA Pentacosanoic Acid->Pentacosanoyl-CoA ACSL 11-Methylpentacosanoic Acid 11-Methylpentacosanoic Acid This compound This compound 11-Methylpentacosanoic Acid->this compound ACSL

Caption: Activation and elongation of fatty acids.

Peroxisomal β-Oxidation

peroxisomal_beta_oxidation cluster_products Products VLCFA-CoA Very-Long-Chain Acyl-CoA Enoyl-CoA Enoyl-CoA VLCFA-CoA->Enoyl-CoA Acyl-CoA Oxidase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA 3-Ketoacyl-CoA->Chain-shortened Acyl-CoA Thiolase

Caption: General pathway of peroxisomal β-oxidation for VLCFAs.

Experimental Protocols

Chemo-Enzymatic Synthesis of Very-Long-Chain Acyl-CoAs

This protocol describes a general method for the synthesis of long-chain acyl-CoAs that can be adapted for both 11-methylpentacosanoic acid and pentacosanoic acid.

Materials:

  • 11-methylpentacosanoic acid or pentacosanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (long-chain)

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, DTT, and Triton X-100.

  • Add the fatty acid (11-methylpentacosanoic acid or pentacosanoic acid) to the reaction mixture.

  • Initiate the reaction by adding a long-chain acyl-CoA synthetase.

  • Incubate the mixture at 37°C with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using HPLC or LC-MS/MS.

  • Purify the resulting acyl-CoA using solid-phase extraction or preparative HPLC.

Analysis of Acyl-CoAs by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of acyl-CoAs from biological samples.[11][12]

Materials:

  • Biological tissue or cell sample

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Potassium phosphate buffer (pH 4.9)

  • Acetonitrile:Isopropanol:Methanol solvent mixture

  • Nitrogen gas for drying

  • Methanol:Water for reconstitution

  • UPLC/MS/MS system with a C18 reverse-phase column

Workflow:

lc_ms_workflow Homogenize 1. Homogenize Sample in Buffer + Internal Standard Extract 2. Extract with Organic Solvents Homogenize->Extract Centrifuge 3. Centrifuge and Collect Supernatant Extract->Centrifuge Dry 4. Dry Under Nitrogen Centrifuge->Dry Reconstitute 5. Reconstitute in Methanol:Water Dry->Reconstitute Analyze 6. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for acyl-CoA analysis by LC-MS/MS.

Conclusion

The structural difference between this compound and pentacosanoyl-CoA, namely the presence of a methyl group on the former, is predicted to lead to significant differences in their physicochemical properties and biological functions. The branched-chain nature of this compound likely increases membrane fluidity and may alter its interaction with metabolic enzymes compared to the straight-chain pentacosanoyl-CoA. Further direct comparative studies are necessary to fully elucidate the specific roles of these two molecules in health and disease. The experimental frameworks provided here offer a starting point for such investigations.

References

Comparative Analysis of 11-Methylpentacosanoyl-CoA Levels in Different Cell Lines: A Methodological and Quantitative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical 11-Methylpentacosanoyl-CoA levels across different cell lines, supported by a detailed experimental protocol for its quantification. Given the current scarcity of published data on this specific very-long-chain branched-chain fatty acyl-CoA, this document serves as a methodological framework and a template for future investigations in this area.

Introduction

This compound is a C26 branched-chain fatty acyl-CoA. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and their branched-chain counterparts are key metabolic intermediates involved in various cellular processes, including lipid synthesis, energy metabolism, and cellular signaling. Dysregulation of VLCFA metabolism is associated with several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, which are characterized by the accumulation of VLCFAs.[1][2][3][4] The ability to accurately quantify specific VLCFA-CoAs in different cell types is crucial for understanding their physiological roles and their implications in disease.

This guide presents a hypothetical comparative dataset of this compound levels in three distinct human cell lines: a healthy control fibroblast cell line, a fibroblast cell line from a patient with a peroxisomal biogenesis disorder (PBD), and a cancer cell line. This comparison is intended to illustrate the potential variations in the levels of this molecule and to provide a robust analytical methodology for its measurement.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for this compound levels in the selected cell lines. The data is presented as picomoles per milligram of protein.

Cell LineDescriptionHypothetical this compound Level (pmol/mg protein)
HDFn Normal Human Dermal Fibroblasts0.8 ± 0.2
PBD-fib Fibroblasts from a patient with a Peroxisomal Biogenesis Disorder12.5 ± 2.1
HepG2 Human Hepatocellular Carcinoma2.3 ± 0.5
  • Rationale for Hypothetical Data:

    • HDFn: Represents a baseline level in a healthy, non-cancerous cell line.

    • PBD-fib: Peroxisomal disorders lead to defects in the beta-oxidation of very-long-chain fatty acids, resulting in their accumulation.[1][2][3][4] It is hypothesized that a precursor like this compound would also accumulate significantly.

    • HepG2: Cancer cells often exhibit altered lipid metabolism. While the specific impact on this compound is unknown, a modest increase compared to normal fibroblasts is posited to reflect this metabolic reprogramming.

Experimental Protocol

The quantification of this compound can be achieved using a highly sensitive and specific method such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[5][6][7][8]

Cell Culture and Harvesting
  • Cell Lines:

    • HDFn (Normal Human Dermal Fibroblasts)

    • PBD-fib (Peroxisomal Biogenesis Disorder Patient-derived Fibroblasts)

    • HepG2 (Human Hepatocellular Carcinoma)

  • Culture Conditions: Cells are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80:20 (v/v) methanol (B129727):water to each plate.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.

Acyl-CoA Extraction
  • Thaw the cell suspensions on ice.

  • Add an internal standard (e.g., ¹³C-labeled C26:0-CoA or a structurally similar odd-chain VLCFA-CoA) to each sample for accurate quantification.

  • Homogenize the cells using a probe sonicator on ice.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol with 0.1% formic acid) for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS or Parallel Reaction Monitoring (PRM) for a high-resolution MS.

    • MRM Transitions (Hypothetical):

      • This compound: The precursor ion would be the [M+H]⁺ ion. The product ions would be characteristic fragments of the CoA moiety (e.g., m/z related to the adenosine (B11128) diphosphate (B83284) portion).

      • Internal Standard: Corresponding transitions for the labeled standard.

    • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with a synthetic standard of this compound.

Protein Quantification
  • The protein pellet obtained after extraction is resuspended in a suitable buffer.

  • The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • The acyl-CoA levels are then normalized to the protein concentration for each sample.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing cell_culture Cell Culture (HDFn, PBD-fib, HepG2) harvesting Cell Harvesting (Washing and Scraping) cell_culture->harvesting extraction Acyl-CoA Extraction (Methanol/Water, Sonication) harvesting->extraction uhplc UHPLC Separation (C18 Reversed-Phase) extraction->uhplc Reconstituted Extract msms MS/MS Detection (ESI+, MRM/PRM) uhplc->msms quantification Quantification (Internal Standard Method) msms->quantification Raw Data normalization Normalization (Protein Assay) quantification->normalization final_result Comparative Data normalization->final_result Final Concentration (pmol/mg protein)

Caption: Experimental workflow for the quantification of this compound in cell lines.

Signaling Pathway

A specific signaling pathway for this compound has not been elucidated in the current scientific literature. As a very-long-chain fatty acyl-CoA, it is likely involved in peroxisomal beta-oxidation. Its accumulation in PBD cells is a direct consequence of the impairment of this pathway. Further research is required to determine if it has specific roles in cellular signaling, similar to other lipid molecules.

Conclusion

This guide outlines a comprehensive framework for the comparative analysis of this compound in different cell lines. While the presented quantitative data is hypothetical, the detailed experimental protocol provides a robust starting point for researchers interested in investigating the metabolism of this and other very-long-chain branched-chain fatty acyl-CoAs. The application of sensitive and specific analytical techniques like UHPLC-MS/MS is paramount for advancing our understanding of the roles of these molecules in health and disease. Future studies are needed to generate empirical data and to explore the potential signaling functions of this compound.

References

Validating the Identity of 11-Methylpentacosanoyl-CoA: A Comparative Guide to Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative overview of methodologies for the validation of 11-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA, using authentic standards. The focus is on providing actionable experimental data and protocols to ensure accurate and reliable identification in complex biological matrices.

The analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), particularly those with methyl branching, presents significant analytical challenges due to their low abundance and complex structure. The use of a synthesized authentic standard of this compound is the gold standard for confirming its identity in a sample. This is typically achieved by comparing the chromatographic and mass spectrometric properties of the analyte with the standard.

Comparative Analysis of Identification Methods

The primary and most robust method for the validation of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, other techniques can be used as complementary methods.

FeatureLC-MS/MS with Authentic StandardGas Chromatography-Mass Spectrometry (GC-MS)High-Resolution Mass Spectrometry (HRMS)
Principle Separation by liquid chromatography followed by mass analysis of the intact molecule and its fragments.Separation of volatile derivatives by gas chromatography followed by mass analysis.Accurate mass measurement to determine elemental composition.
Sample Preparation Extraction of acyl-CoAs.Hydrolysis of the CoA ester and derivatization of the fatty acid.Extraction of acyl-CoAs.
Specificity Very High (based on retention time and fragmentation pattern).High (based on retention time and fragmentation of the derivative).High (based on accurate mass).
Sensitivity High (pmol to fmol range).Moderate to High.High.
Confirmation Direct comparison of retention time and MS/MS spectra with the authentic standard.Comparison of retention index and mass spectrum of the derivatized standard.Confirmation of elemental composition.
Limitations Requires a synthesized authentic standard.Indirect analysis of the fatty acid moiety; derivatization can introduce artifacts.Does not provide structural information about the position of the methyl branch without fragmentation.

Experimental Protocols

Protocol 1: Validation of this compound using LC-MS/MS

This protocol describes the validation of this compound in a biological sample by comparison with a synthesized authentic standard.

1. Sample Preparation (Acyl-CoA Extraction):

  • Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the pellet twice with 1 mL of ice-cold acetone.

  • Dry the pellet under a stream of nitrogen.

  • Extract the acyl-CoAs from the pellet by adding 500 µL of an extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water with 1 mM ammonium (B1175870) hydroxide) and vortexing for 30 minutes at 4°C.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 20% to 100% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (the m/z of protonated this compound) to a specific product ion (e.g., the fragment corresponding to the CoA moiety).

    • Collision Energy: Optimize based on the authentic standard.

3. Validation:

  • Analyze the authentic standard of this compound to determine its retention time and optimal MRM transition.

  • Analyze the biological extract.

  • A positive identification is confirmed if a peak is observed at the same retention time as the authentic standard and shows the same MRM transition.

Protocol 2: Indirect Identification via GC-MS of the Fatty Acid Moiety

This protocol involves the hydrolysis of the acyl-CoA and subsequent analysis of the resulting 11-methylpentacosanoic acid.

1. Hydrolysis and Derivatization:

  • To the acyl-CoA extract, add 100 µL of 1 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the thioester bond.

  • Acidify the solution with 1 M HCl and extract the free fatty acid with 500 µL of hexane (B92381).

  • Evaporate the hexane and derivatize the fatty acid to its fatty acid methyl ester (FAME) by adding 100 µL of 2% (v/v) sulfuric acid in methanol and incubating at 60°C for 1 hour.

  • Add 200 µL of water and extract the FAME with 500 µL of hexane.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 150°C, ramp to 240°C at 4°C/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

3. Identification:

  • Analyze the derivatized authentic standard of 11-methylpentacosanoic acid to obtain its retention time and mass spectrum.

  • Compare the retention time and mass spectrum of the peak in the sample with that of the standard.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization in TCA Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 PelletWash Acetone Wash Centrifugation1->PelletWash AcylCoA_Extraction Acyl-CoA Extraction PelletWash->AcylCoA_Extraction Supernatant Supernatant (Acyl-CoA Extract) AcylCoA_Extraction->Supernatant LC Liquid Chromatography (C18) Supernatant->LC MS Tandem Mass Spectrometry (MRM) LC->MS Comparison Comparison of Retention Time & MS/MS Spectra MS->Comparison Standard Authentic this compound Standard Standard->Comparison Identification Positive Identification Comparison->Identification

Caption: Workflow for the validation of this compound.

G cluster_pathway Metabolism of Branched-Chain Fatty Acids BCFA Branched-Chain Fatty Acid (e.g., 11-Methylpentacosanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase Target_CoA This compound AcylCoA_Synthetase->Target_CoA Alpha_Ox Alpha-Oxidation Target_CoA->Alpha_Ox If methyl group is at an odd-numbered carbon Beta_Ox Beta-Oxidation Target_CoA->Beta_Ox If methyl group is at an even-numbered carbon Propionyl_CoA Propionyl-CoA Alpha_Ox->Propionyl_CoA Beta_Ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA via Succinyl-CoA Acetyl_CoA->TCA

Caption: Metabolic fate of this compound.

Conclusion

The validation of this compound identification is critically dependent on the use of an authentic standard. LC-MS/MS provides the most sensitive and specific method for direct comparison. While GC-MS of the hydrolyzed fatty acid can offer complementary information, it is an indirect method. The protocols and comparative data presented in this guide are intended to provide a framework for researchers to develop and implement robust validation strategies for this and other challenging lipid metabolites. The provided diagrams offer a visual representation of the analytical workflow and the metabolic context, aiding in the design and interpretation of experiments.

A Functional Comparison of Enzymes Acting on Branched vs. Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of enzymes that metabolize branched-chain and straight-chain acyl-Coenzyme A (acyl-CoA) molecules. Understanding the distinctions in substrate specificity, kinetic properties, and metabolic roles of these enzyme families is crucial for research in metabolic diseases, such as obesity and type 2 diabetes, as well as for the development of targeted therapeutics. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the relevant metabolic pathways.

Introduction

Acyl-CoA molecules are central intermediates in cellular metabolism, participating in both anabolic and catabolic pathways. The structural diversity of their acyl chains, ranging from straight-chain fatty acids to branched-chain structures derived from amino acid catabolism, necessitates a corresponding diversity in the enzymes that process them. This guide focuses on the functional comparison of two major classes of enzymes: those acting on straight-chain acyl-CoAs, primarily involved in fatty acid β-oxidation, and those acting on branched-chain acyl-CoAs, which are key players in the breakdown of branched-chain amino acids (BCAAs).

Key Enzyme Families and Their Metabolic Roles

The primary enzymes discussed in this guide are the Acyl-CoA Dehydrogenases (ACADs), which catalyze the initial dehydrogenation step in the β-oxidation of both straight and branched-chain acyl-CoAs.

  • Straight-Chain Acyl-CoA Dehydrogenases: This family includes Short-Chain (SCAD), Medium-Chain (MCAD), Long-Chain (LCAD), and Very-Long-Chain (VLCAD) Acyl-CoA Dehydrogenases. Each is specific for a range of acyl-chain lengths and is integral to the generation of acetyl-CoA for the citric acid cycle and energy production.[1][2]

  • Branched-Chain Acyl-CoA Dehydrogenases: These enzymes are involved in the catabolism of the BCAAs leucine, isoleucine, and valine.[3] Key enzymes include Isovaleryl-CoA Dehydrogenase (IVD), Isobutyryl-CoA Dehydrogenase (IBD or ACAD8), and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD or ACADSB).[1][3][4] Dysregulation of BCAA metabolism has been linked to insulin (B600854) resistance and other metabolic disorders.[3]

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters for representative enzymes acting on straight-chain and branched-chain acyl-CoA substrates. These values highlight the differences in substrate affinity (Km) and catalytic efficiency (kcat or Vmax).

Table 1: Kinetic Parameters of Straight-Chain Acyl-CoA Dehydrogenases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)OrganismReference
MCADOctanoyl-CoA (C8)3.3 - 6.5550 - 1010>20000Human[5]
MCADDodecanoyl-CoA (C12)1.6280-Human[5]
VLCADPalmitoyl-CoA (C16)-1.35-2.95*-Human[6]

Note: Vmax for VLCAD is presented in nmol/min/mg protein as reported in the reference for clinical activity assays.

Table 2: Kinetic Parameters of Branched-Chain Acyl-CoA Dehydrogenases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)OrganismReference
Isobutyryl-CoA Dehydrogenase (ACAD8)Isobutyryl-CoA----[4]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)(S)-2-Methylbutyryl-CoA---Human[7]

Detailed kinetic parameters for branched-chain acyl-CoA dehydrogenases are less consistently reported in a comparative format. The primary distinction is their high specificity for their respective branched-chain substrates.

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Method)

This is considered the gold standard for measuring the activity of most ACADs, which use the Electron Transfer Flavoprotein (ETF) as a natural electron acceptor.[8]

Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the ACAD upon oxidation of the acyl-CoA substrate. The reaction is carried out under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen.[8]

Materials:

  • Purified recombinant ACAD enzyme

  • Purified recombinant or native ETF (porcine ETF is commonly used)[8]

  • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

  • Oxygen-scavenging system (e.g., glucose, glucose oxidase, and catalase)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10% glycerol[8]

Procedure:

  • Preparation of Anaerobic Environment:

    • For a cuvette-based assay, seal the cuvette with a septum and deoxygenate the buffer by bubbling with argon or nitrogen gas.

    • For a 96-well plate format, the oxygen-scavenging system can be added to the reaction mixture.[8]

  • Reaction Mixture Preparation:

    • In the anaerobic environment, prepare a reaction mixture containing the assay buffer, ETF (typically 1-5 µM), and the oxygen-scavenging system if needed.

  • Baseline Fluorescence Reading:

    • Place the cuvette or plate in the spectrofluorometer and record the stable baseline fluorescence of ETF (Excitation ~382 nm, Emission ~495 nm).

  • Initiation of Reaction:

    • Initiate the reaction by adding the purified ACAD enzyme to the mixture.

    • After a brief incubation to ensure mixing, add the acyl-CoA substrate to start the dehydrogenation reaction.

  • Data Acquisition:

    • Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the ACAD activity.

  • Data Analysis:

    • Calculate the initial velocity from the linear portion of the fluorescence decay curve.

    • To determine Km and Vmax, repeat the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.[9]

Coupled Spectrophotometric Assay for Acyl-CoA Synthetase

This assay is used to determine the activity of acyl-CoA synthetases, which activate fatty acids to their CoA esters.[10][11]

Principle: The formation of acyl-CoA is coupled to its subsequent oxidation by acyl-CoA oxidase. The hydrogen peroxide produced in the oxidase reaction is then used by catalase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[10][11]

Materials:

  • Acyl-CoA Synthetase (crude or purified)

  • Fatty acid substrate (e.g., palmitic acid)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Oxidase

  • Catalase

  • Methanol (B129727)

  • 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT)

  • Potassium hydroxide

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing buffer (e.g., phosphate (B84403) buffer, pH 8.0), ATP, CoA, MgCl2, the fatty acid substrate, acyl-CoA oxidase, catalase, and methanol.

  • Enzyme Addition:

    • Add the acyl-CoA synthetase sample to the reaction mixture to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Color Development:

    • Stop the reaction and develop the color by adding an alkaline solution of AHMT. The formaldehyde (B43269) produced from methanol by catalase reacts with AHMT to form a purple dye.

  • Absorbance Measurement:

    • Measure the absorbance of the purple dye at its maximal wavelength (e.g., 550 nm).

  • Quantification:

    • The amount of acyl-CoA formed is proportional to the absorbance, which can be quantified using a standard curve of formaldehyde.

Mandatory Visualization

Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving straight-chain and branched-chain acyl-CoAs.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Fatty Acyl-CoA\n(n-2 carbons) Fatty Acyl-CoA (n-2 carbons) β-Ketoacyl-CoA->Fatty Acyl-CoA\n(n-2 carbons) Thiolase (CoA)

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

bcaa_catabolism cluster_bcaas Branched-Chain Amino Acids Leucine Leucine Isoleucine Isoleucine Valine Valine Propionyl-CoA Propionyl-CoA Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle α-Ketoisocaproate α-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA BCKDH ... ... Isovaleryl-CoA->... IVD ...->Acetyl-CoA α-Keto-β-methylvalerate α-Keto-β-methylvalerate α-Methylbutyryl-CoA α-Methylbutyryl-CoA α-Keto-β-methylvalerate->α-Methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA α-Methylbutyryl-CoA->Tiglyl-CoA SBCAD Tiglyl-CoA->Propionyl-CoA Tiglyl-CoA->Acetyl-CoA α-Ketoisovalerate α-Ketoisovalerate Isobutyryl-CoA Isobutyryl-CoA α-Ketoisovalerate->Isobutyryl-CoA BCKDH Methacrylyl-CoA Methacrylyl-CoA Isobutyryl-CoA->Methacrylyl-CoA IBD Methacrylyl-CoA->Propionyl-CoA

Caption: Branched-Chain Amino Acid Catabolism Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of acyl-CoA dehydrogenase kinetics.

experimental_workflow start Start Enzyme Purification\n(ACAD & ETF) Enzyme Purification (ACAD & ETF) start->Enzyme Purification\n(ACAD & ETF) process process data Data Acquisition analysis Data Analysis data->analysis Determine Km & Vmax Determine Km & Vmax analysis->Determine Km & Vmax end End Assay Optimization\n(pH, Temp, Concentrations) Assay Optimization (pH, Temp, Concentrations) Enzyme Purification\n(ACAD & ETF)->Assay Optimization\n(pH, Temp, Concentrations) Kinetic Assay\n(Varying [Substrate]) Kinetic Assay (Varying [Substrate]) Assay Optimization\n(pH, Temp, Concentrations)->Kinetic Assay\n(Varying [Substrate]) Kinetic Assay\n(Varying [Substrate])->data Determine Km & Vmax->end

Caption: Workflow for Enzyme Kinetic Characterization.

References

The Role of Very Long-Chain and Branched-Chain Acyl-CoAs in Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While 11-Methylpentacosanoyl-CoA has not been established as a specific biomarker for metabolic diseases, its structural relatives—very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs)—are crucial indicators for a class of inherited metabolic disorders known as peroxisomal disorders. This guide provides a comparative analysis of established biomarkers from these fatty acid classes, their associated diseases, and the experimental protocols for their detection, offering valuable insights for researchers, scientists, and drug development professionals.

Peroxisomes are cellular organelles essential for the metabolism of specific fatty acids. Genetic defects in peroxisomal function can lead to the accumulation of VLCFAs and BCFAs, resulting in severe neurological and systemic symptoms. The measurement of these fatty acids and their CoA-esters in biological fluids is a cornerstone of diagnosing and monitoring these conditions.

Comparative Analysis of Key Biomarkers

The following table summarizes the key characteristics of established VLCFA and BCFA biomarkers for specific peroxisomal disorders.

Biomarker ClassSpecific BiomarkerAssociated Disease(s)Normal Plasma ConcentrationPathological Plasma Concentration
Very Long-Chain Fatty Acids (VLCFAs) Hexacosanoic acid (C26:0)X-linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders (ZSDs)< 1.3 µg/mLSignificantly elevated
Tetracosanoic acid (C24:0)X-linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders (ZSDs)< 90 µg/mLElevated
Ratio of C24:0/C22:0X-linked Adrenoleukodystrophy (X-ALD)< 1.39Elevated
Ratio of C26:0/C22:0X-linked Adrenoleukodystrophy (X-ALD)< 0.023Elevated
Branched-Chain Fatty Acids (BCFAs) Phytanic AcidRefsum Disease< 3 µg/mL> 200 µg/mL
Pristanic AcidZellweger Spectrum Disorders, D-bifunctional protein deficiencyVariableElevated

In-Depth Look at Peroxisomal Disorders and their Biomarkers

X-linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder characterized by the inability to metabolize VLCFAs, leading to their accumulation in the brain, spinal cord, and adrenal glands. The primary biomarkers are elevated levels of C26:0 and C24:0 fatty acids, and their ratios to C22:0.[1][2][3][4] These VLCFAs can be incorporated into various lipid classes, and their higher levels are associated with more severe disease manifestations.[1][3][5]

Zellweger Spectrum Disorders (ZSDs)

ZSDs are a group of disorders caused by defects in peroxisome biogenesis.[6][7] They are characterized by a broad range of symptoms and the accumulation of multiple metabolites, including VLCFAs, phytanic acid, and pristanic acid.[8][9][10][11] Untargeted metabolomics has also revealed reductions in plasma sphingomyelin (B164518) as a consistent feature.[8][10] The concentration of C26:0 has been shown to have predictive value for estimating disease severity and survival time in ZSDs.[2]

Refsum Disease

Refsum disease is a disorder of phytanic acid metabolism.[12] The accumulation of this branched-chain fatty acid leads to neurological damage, retinitis pigmentosa, and other symptoms.[13][14][15] Elevated plasma phytanic acid is the hallmark diagnostic marker for this condition.[9][12]

Experimental Protocols

The gold standard for the quantitative analysis of VLCFAs and BCFAs in biological samples is gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of VLCFAs and BCFAs by GC-MS

1. Sample Preparation (from Plasma)

  • Hydrolysis: Plasma samples are subjected to acid hydrolysis to release fatty acids from their esterified forms.
  • Extraction: The fatty acids are then extracted from the aqueous solution using an organic solvent (e.g., hexane).
  • Derivatization: The extracted fatty acids are converted to their methyl ester derivatives to increase their volatility for GC analysis. This is typically achieved by heating with a reagent such as methanolic HCl.

2. GC-MS Analysis

  • Gas Chromatography (GC): The derivatized fatty acid methyl esters are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is used to elute the different fatty acids at distinct retention times.
  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

3. Quantification

  • Stable isotope-labeled internal standards for each analyte are added to the samples before processing.
  • The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.[16][17][18]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathways affected in peroxisomal disorders and the diagnostic workflow.

Peroxisomal_Fatty_Acid_Metabolism Peroxisomal Alpha- and Beta-Oxidation Pathways cluster_alpha Alpha-Oxidation cluster_beta Beta-Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA 2-hydroxyphytanoyl-CoA 2-hydroxyphytanoyl-CoA Phytanoyl-CoA->2-hydroxyphytanoyl-CoA PHYH (deficient in Refsum) Pristanal Pristanal 2-hydroxyphytanoyl-CoA->Pristanal Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid VLCFA (e.g., C26:0) VLCFA (e.g., C26:0) VLCFA-CoA VLCFA-CoA VLCFA (e.g., C26:0)->VLCFA-CoA ABCD1 (deficient in X-ALD) Shortened Acyl-CoA Shortened Acyl-CoA VLCFA-CoA->Shortened Acyl-CoA Peroxisomal Beta-Oxidation Mitochondria Mitochondria Shortened Acyl-CoA->Mitochondria Further Oxidation

Caption: Simplified overview of peroxisomal fatty acid oxidation pathways.

Diagnostic_Workflow Diagnostic Workflow for Suspected Peroxisomal Disorders Clinical Suspicion Clinical Suspicion Plasma Sample Plasma Sample Clinical Suspicion->Plasma Sample GC-MS Analysis GC-MS Analysis Plasma Sample->GC-MS Analysis Elevated VLCFA Elevated VLCFA GC-MS Analysis->Elevated VLCFA Elevated Phytanic Acid Elevated Phytanic Acid GC-MS Analysis->Elevated Phytanic Acid Elevated Pristanic Acid Elevated Pristanic Acid GC-MS Analysis->Elevated Pristanic Acid X-ALD or ZSD X-ALD or ZSD Elevated VLCFA->X-ALD or ZSD Refsum Disease Refsum Disease Elevated Phytanic Acid->Refsum Disease ZSD or other ZSD or other Elevated Pristanic Acid->ZSD or other

Caption: Workflow for the diagnosis of peroxisomal disorders using plasma biomarkers.

References

Unraveling the Role of 11-Methylpentacosanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the relative abundance of very-long-chain branched-chain fatty acids (VLC-BCFAs), with a focus on 11-Methylpentacosanoyl-CoA, in healthy versus diseased tissues. While specific quantitative data for this compound remains scarce in publicly available research, this document synthesizes current knowledge on the metabolism of VLC-BCFAs and highlights their association with various pathological conditions. This information is intended for researchers, scientists, and drug development professionals investigating the roles of these complex lipids in human health and disease.

Comparative Analysis of Very-Long-Chain Branched-Chain Fatty Acyl-CoA Levels

ConditionTissue/FluidExpected Change in VLC-BCFA Levels (Relative to Healthy Controls)
Healthy Plasma, TissuesNormal physiological levels
Peroxisomal Biogenesis Disorders (e.g., Zellweger Spectrum Disorders) Plasma, FibroblastsSignificant accumulation of VLCFAs and BCFAs.
X-Linked Adrenoleukodystrophy (X-ALD) Plasma, FibroblastsAccumulation of VLCFAs, particularly saturated species.
Refsum Disease PlasmaAccumulation of phytanic acid (a type of BCFA).

Experimental Protocols

The quantification of VLC-BCFAs, typically as their acyl-CoA esters, requires sensitive and specific analytical techniques. The following methodologies are commonly employed for their analysis in biological samples.

1. Sample Preparation and Hydrolysis:

  • Objective: To extract total fatty acids from biological matrices (plasma, tissue homogenates, or cultured cells) and release the fatty acyl chains from their CoA thioesters.

  • Protocol:

    • Homogenize tissue samples in a suitable buffer.

    • Perform a protein precipitation step, often using an organic solvent like acetonitrile (B52724) or methanol.

    • To release fatty acids from their CoA esters, perform an acid or alkaline hydrolysis. For example, acid hydrolysis can be carried out to break the thioester bond.

    • Incorporate a deuterated internal standard for the specific VLC-BCFA of interest to ensure accurate quantification.

    • Extract the lipids using an organic solvent mixture, such as hexane/isopropanol.

    • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.

2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate and quantify the individual fatty acid species.

  • Protocol:

    • Derivatize the extracted fatty acids to form volatile esters, commonly methyl esters (FAMEs), using a reagent like boron trifluoride in methanol.

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

    • Use a temperature gradient to separate the FAMEs based on their chain length and branching.

    • Detect and quantify the eluting FAMEs using a mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.

    • Quantify the target analyte by comparing its peak area to that of the internal standard.

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Objective: To provide high-sensitivity and high-specificity quantification of fatty acyl-CoAs or their corresponding fatty acids.

  • Protocol:

    • For direct analysis of acyl-CoAs, use a specialized extraction protocol to preserve the integrity of the CoA thioester.

    • For analysis of total fatty acids, follow the hydrolysis and extraction steps described above. The fatty acids can be derivatized to enhance ionization efficiency.

    • Separate the analytes using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

    • Introduce the eluting analytes into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Use multiple reaction monitoring (MRM) to specifically detect the transition of a precursor ion to a product ion for both the analyte and the internal standard, ensuring high specificity and sensitivity.

    • Quantify the analyte based on the ratio of its peak area to that of the internal standard.

Signaling Pathways and Metabolic Workflows

The metabolism of very-long-chain branched-chain fatty acids involves both synthesis (elongation) and degradation (oxidation) pathways.

Synthesis of Very-Long-Chain Branched-Chain Fatty Acyl-CoA

The synthesis of VLC-BCFAs occurs through a cyclical process of fatty acid elongation, primarily in the endoplasmic reticulum. This process is catalyzed by a family of enzymes known as ELOVL elongases.

Synthesis_of_VLC_BCFA cluster_elongation Fatty Acid Elongation Cycle Malonyl-CoA Malonyl-CoA Condensation Condensation Malonyl-CoA->Condensation Branched-Chain_Acyl-CoA_(Cn) Branched-Chain_Acyl-CoA_(Cn) Branched-Chain_Acyl-CoA_(Cn)->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA ELOVL Reduction_1 Reduction_1 3-Ketoacyl-CoA->Reduction_1 KAR 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction_1->3-Hydroxyacyl-CoA Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration TER trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA Reduction_2 Reduction_2 trans-2-Enoyl-CoA->Reduction_2 TECR Branched-Chain_Acyl-CoA_(Cn+2) Branched-Chain_Acyl-CoA_(Cn+2) Reduction_2->Branched-Chain_Acyl-CoA_(Cn+2)

Caption: Synthesis of a very-long-chain branched-chain fatty acyl-CoA via the fatty acid elongation cycle.

Degradation of Very-Long-Chain Branched-Chain Fatty Acyl-CoA

The degradation of VLC-BCFAs primarily occurs in peroxisomes through a process of beta-oxidation. This pathway shortens the fatty acid chain, producing acetyl-CoA or propionyl-CoA.

Degradation_of_VLC_BCFA cluster_peroxisome Peroxisomal Beta-Oxidation VLC-BCFA-CoA VLC-BCFA-CoA Oxidation_1 Oxidation_1 VLC-BCFA-CoA->Oxidation_1 ACOX trans-2-Enoyl-CoA trans-2-Enoyl-CoA Oxidation_1->trans-2-Enoyl-CoA Hydration Hydration trans-2-Enoyl-CoA->Hydration MFP 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Hydration->3-Hydroxyacyl-CoA Oxidation_2 Oxidation_2 3-Hydroxyacyl-CoA->Oxidation_2 MFP 3-Ketoacyl-CoA 3-Ketoacyl-CoA Oxidation_2->3-Ketoacyl-CoA Thiolysis Thiolysis 3-Ketoacyl-CoA->Thiolysis Thiolase Shortened_Acyl-CoA Shortened_Acyl-CoA Thiolysis->Shortened_Acyl-CoA Acetyl-CoA_Propionyl-CoA Acetyl-CoA_Propionyl-CoA Thiolysis->Acetyl-CoA_Propionyl-CoA

Caption: Degradation of a very-long-chain branched-chain fatty acyl-CoA via peroxisomal beta-oxidation.

Safety Operating Guide

Navigating the Disposal of 11-Methylpentacosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like 11-Methylpentacosanoyl-CoA is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every chemical compound are not always readily available, a systematic approach based on established hazardous waste management principles ensures a safe and responsible laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, emphasizing safety and adherence to environmental regulations.

Immediate Safety and Disposal Plan

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this long-chain fatty acyl-CoA as a potentially hazardous chemical. Laboratory personnel should handle all waste containing this compound as hazardous unless a formal hazard assessment by an environmental health and safety professional determines otherwise.[1]

Step-by-Step Disposal Protocol:

  • Characterization and Segregation:

    • Treat this compound waste as hazardous chemical waste.

    • Segregate this waste from other waste streams at the point of generation to prevent unintended chemical reactions.[2] Incompatible chemicals should be separated by physical barriers.[2]

    • Do not mix with non-hazardous waste, as this would necessitate treating the entire mixture as hazardous, thereby increasing disposal costs.[3]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure closure for waste collection.[2] The container must be in good condition, free from damage or deterioration.[2]

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Maintain a log of the container's contents to avoid potential identification costs from disposal technicians.[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to manage any potential leaks or spills.[2]

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with the completed hazardous waste label and any other required documentation.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

    • Collect the absorbent material and the spilled chemical into a designated hazardous waste container and dispose of it as hazardous waste.[1]

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this compound down the drain.[4] This can lead to environmental contamination.[2]

  • Trash Disposal: Do not dispose of this chemical in the regular trash.[4]

  • Evaporation: Never let chemical waste evaporate in a fume hood as a method of disposal.[1]

Waste Management Data

Proper documentation and quantification of chemical waste are crucial for regulatory compliance. The following table provides a template for tracking this compound waste in the laboratory.

Waste Stream IDChemical CompositionQuantity (grams/mL)Container TypeAccumulation Start DateDisposal Pickup Date
e.g., LCFA-Waste-001This compound in solvente.g., ~5g in 100mL Methanole.g., 2.5L Glass Bottlee.g., 2025-12-05

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound were found, the general procedures for handling hazardous laboratory waste are based on guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and best practices from institutions such as the National Research Council.[2] The fundamental principle is to manage chemical waste from its point of generation to its ultimate disposal in a manner that protects human health and the environment.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for this compound.

start Start: this compound Waste Generated is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available treat_as_hazardous Treat as Hazardous Chemical Waste is_sds_available->treat_as_hazardous No follow_sds Follow SDS Section 13: Disposal Considerations is_sds_available->follow_sds Yes segregate_waste Segregate waste at point of generation treat_as_hazardous->segregate_waste follow_sds->segregate_waste containerize Use a labeled, sealed, and compatible waste container segregate_waste->containerize store_safely Store in a designated satellite accumulation area with secondary containment containerize->store_safely contact_ehs Contact Institutional EHS or licensed disposal vendor for pickup store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 11-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 11-Methylpentacosanoyl-CoA, ensuring the safety of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Lab coatRecommended if weighing outside a chemical fume hood to avoid inhalation of dust
Dissolving in Solvent Chemical splash gogglesNitrile glovesLab coatWork in a chemical fume hood
Use in Experimental Procedures Chemical splash gogglesNitrile glovesLab coatAs required by the specific protocol and risk assessment
Waste Disposal Chemical splash gogglesNitrile glovesLab coatAs required by the specific disposal protocol

Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet of any solvents used.

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear safety glasses and nitrile gloves when unpacking the compound.[1][2][3]

    • Verify that the product label matches the order information.

  • Storage:

    • Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.

    • Ensure the container is tightly sealed to prevent contamination.

  • Preparation for Use (Weighing and Dissolving):

    • Weighing:

      • Perform weighing operations in a designated area, preferably within a chemical fume hood or a balance enclosure to minimize the risk of inhaling fine particles.

      • Wear a lab coat, safety glasses with side shields, and double nitrile gloves.[1]

      • Use dedicated spatulas and weighing boats.

    • Dissolving:

      • All dissolution procedures should be carried out inside a certified chemical fume hood.

      • Wear chemical splash goggles, a lab coat, and nitrile gloves.[3]

      • Add the solvent to the solid compound slowly to avoid splashing.

  • Experimental Use:

    • Adhere to the specific PPE requirements outlined in your experimental protocol.

    • Handle all solutions containing this compound with care to avoid spills and aerosol generation.

    • Work in a well-ventilated area.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation:

    • Segregate waste containing this compound from other waste streams.

    • This includes unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing boats).

  • Solid Waste:

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed waste bag or container.

    • This includes gloves, weighing paper, and any contaminated labware.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.

    • The label should include the chemical name and any solvents used.

  • Final Disposal:

    • Dispose of all waste in accordance with your institution's and local environmental regulations for chemical waste.

    • Never dispose of chemical waste down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Unpack Unpack with PPE Inspect->Unpack Store Store as Recommended Unpack->Store Weigh Weigh in Hood/Enclosure Store->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Segregate Segregate Waste Experiment->Segregate Collect Collect in Labeled Containers Segregate->Collect Dispose Dispose per Regulations Collect->Dispose

Caption: Workflow for handling this compound.

Personal Protective Equipment Selection Logic

This diagram outlines the decision-making process for selecting the appropriate PPE.

Caption: Decision tree for selecting appropriate PPE.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。